Trilostane is a synthetic steroid analogue first developed in the 1970s that functions as a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵‑⁴ isomerase (3β-HSD). This enzyme plays a pivotal role in steroid hormone biosynthesis, positioning this compound as a significant tool for modulating endocrine function. Originally investigated for human medical applications, this compound received approval in 1984 for treating Cushing's syndrome but was subsequently withdrawn from human use in the United States in 1994 due to inconsistent efficacy and safety concerns. Despite this setback, this compound has experienced a remarkable resurgence in veterinary medicine, where it has become a cornerstone treatment for hyperadrenocorticism in dogs, receiving formal approval for this indication in 2008. The drug continues to be the subject of active research due to its multifaceted pharmacological profile and potential applications beyond its current uses. [1] [2] [3]
The structural characteristics of this compound classify it as an androstane derivative, specifically (4α,5α,17β)-4-5-epoxy-3,17-dihydroxyandrost-2-ene-2-carbonitrile, with a molecular weight of 329.44 g/mol. Its unique chemical architecture features an epoxy group and a carbonitrile moiety at the 2-position, which are critical for its biological activity. This molecular configuration enables this compound to effectively mimic natural steroid substrates while resisting metabolic conversion to active hormones, thereby functioning as a potent endocrine disruptor at the enzymatic level. The historical trajectory of this compound—from human therapeutic to veterinary mainstay and now subject of renewed research interest—exemplifies the complex interplay between drug development, clinical application, and scientific discovery. [2] [3] [4]
This compound's principal mechanism of action involves competitive inhibition of 3β-hydroxysteroid dehydrogenase/Δ⁵‑⁴ isomerase (3β-HSD), a dual-function enzyme essential for adrenal steroidogenesis. This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a crucial step in the biosynthesis of all major classes of steroid hormones. Specifically, 3β-HSD mediates the oxidation of the 3β-hydroxyl group to a 3-keto group alongside the isomerization of the Δ⁵ double bond to a Δ⁴ position. Through its competitive inhibition of this enzymatic process, this compound effectively disrupts the steroidogenic pathway, leading to reduced production of biologically active steroids including glucocorticoids, mineralocorticoids, and sex hormones. The inhibition is both dose-dependent and reversible, allowing for titration of effect and recovery of adrenal function following discontinuation. [1] [2] [3]
The enzymatic blockade occurs primarily within the adrenal cortex, where this compound accumulates following systemic administration. By targeting this early and obligatory step in steroid hormone synthesis, this compound exerts a broad-spectrum effect on adrenal output rather than selectively inhibiting a single hormonal pathway. This comprehensive approach is particularly advantageous in conditions characterized by generalized adrenal hyperactivity, such as Cushing's syndrome. Research indicates that this compound's active metabolite, 17-ketothis compound, demonstrates even greater potency than the parent compound in inhibiting cortisol and corticosterone secretion ex vivo, suggesting that both compounds contribute to the overall pharmacological effect observed in clinical settings. [1] [2] [5]
This compound's inhibition of 3β-HSD has profound implications for the entire steroidogenesis cascade, effectively creating a biochemical bottleneck at a critical junction point. The enzyme's position in the steroidogenic pathway means that this compound administration simultaneously affects multiple hormonal endpoints rather than selectively targeting a single pathway. This comprehensive disruption is particularly relevant in clinical contexts where generalized reduction of adrenal output is desirable, such as in the management of hyperadrenocorticism. The systemic impact of this enzymatic inhibition extends beyond the adrenal cortex to other steroidogenic tissues, including the gonads, explaining some of the drug's side effects and potential applications in reproductive medicine. [1] [3]
Table: Key Steroidogenic Conversions Inhibited by this compound
| Δ⁵-3β-Hydroxysteroid Precursor | Δ⁴-3-Ketosteroid Product | Hormone Class Affected |
|---|---|---|
| Pregnenolone | Progesterone | Progestogens |
| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Glucocorticoids |
| Dehydroepiandrosterone (DHEA) | Androstenedione | Androgens |
| Androstenediol | Testosterone | Androgens |
The diagram below illustrates this compound's disruption of the steroid biosynthesis pathway:
The metabolic consequences of this inhibition are complex and system-dependent. In canine hyperadrenocorticism, this compound administration produces a rapid reduction in circulating cortisol levels, often within hours of administration. However, research has revealed that the drug's efficacy cannot be attributed solely to reduced steroid precursor conversion. Studies in rat models have demonstrated that this compound treatment can significantly impact steroid hormone sensitivity and tissue-level metabolism without necessarily altering circulating corticosteroid concentrations, suggesting that the drug's mechanism extends beyond simple enzymatic inhibition to include modulation of steroid hormone receptors and local metabolic enzymes. [1] [5]
Beyond its primary action as a 3β-HSD inhibitor, this compound demonstrates significant antiestrogenic properties through direct interaction with estrogen receptors (ER). Research has revealed that this compound functions as a non-competitive estrogen receptor antagonist, binding to allosteric sites on the ER and inducing conformational changes that impair receptor function. This activity appears to be structurally distinct from conventional antiestrogens like tamoxifen, suggesting a unique mechanism of receptor modulation. The antiestrogenic effects are particularly notable given that this compound does not inhibit aromatase, the enzyme responsible for converting androgens to estrogens, indicating that its estrogen-antagonizing properties operate independently of hormonal synthesis inhibition. This dual mechanism—simultaneously reducing estrogen production (via precursor limitation) and directly blocking estrogen receptor signaling—may explain this compound's historical utility in managing hormone-responsive breast cancer in postmenopausal women. [2] [3]
The allosteric modulation of estrogen receptors by this compound represents a pharmacologically distinct approach to estrogen pathway inhibition. Unlike selective estrogen receptor modulators (SERMs) that compete with endogenous estrogens for binding at the canonical ligand-binding domain, this compound appears to interact with alternative binding sites on the receptor complex, potentially explaining its efficacy in certain clinical contexts where conventional antiestrogens have failed. This mechanism also provides a plausible explanation for this compound's effectiveness in veterinary conditions such as alopecia X, where estrogen imbalance is suspected to play a role in pathogenesis. The molecular basis for this activity likely stems from this compound's structural similarity to endogenous steroids, allowing it to interact with steroid-binding domains while imparting unique functional consequences. [2] [3]
Emerging evidence indicates that this compound influences steroid hormone sensitivity at the tissue level through modulation of receptor expression and local hormone metabolism. In a pivotal study investigating this compound's effects in rat liver tissue, researchers observed a significant decrease in glucocorticoid receptor (GRα) mRNA levels following 5 and 21 days of treatment. Concurrently, mineralocorticoid receptor (MR) mRNA expression was significantly increased, demonstrating this compound's ability to differentially regulate steroid receptor expression patterns. Perhaps most notably, the study revealed that this compound administration markedly upregulates 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) expression while leaving 11β-HSD1 unaffected. This shift in enzyme expression profile favors local glucocorticoid inactivation, effectively creating a state of tissue-level glucocorticoid resistance without necessarily altering circulating hormone concentrations. [5]
Table: Effects of this compound on Hepatic Steroid Signaling Components in Rats
| Molecular Component | Effect of this compound | Functional Consequence |
|---|---|---|
| Glucocorticoid receptor (GRα) mRNA | ↓ Decreased | Reduced glucocorticoid sensitivity |
| Mineralocorticoid receptor (MR) mRNA | ↑ Increased | Enhanced mineralocorticoid sensitivity |
| 11β-HSD1 mRNA | No significant change | Unchanged local glucocorticoid activation |
| 11β-HSD2 mRNA | ↑ Increased | Enhanced local glucocorticoid inactivation |
| 3β-HSD mRNA | No significant change | Independent of circulating level changes |
These findings provide a compelling alternative explanation for this compound's clinical efficacy, particularly in cases where therapeutic benefit occurs without significant suppression of circulating cortisol levels. The coordinated regulation of multiple components within the steroid signaling apparatus—receptors, metabolizing enzymes, and potentially co-regulators—suggests that this compound exerts a more sophisticated pharmacological effect than initially appreciated. This multifaceted activity may account for the discrepancy between this compound's modest performance in human hypercortisolism and its exceptional efficacy in canine hyperadrenocorticism, potentially reflecting species-specific differences in steroid receptor expression, adrenal feedback mechanisms, or drug metabolism. [5]
This compound demonstrates predictable pharmacokinetics with significant interspecies variation that has important clinical implications. Following oral administration, this compound is efficiently absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours in dogs and 2-6 hours in humans. Administration with food significantly enhances bioavailability, making fed administration standard practice in clinical settings. The drug undergoes rapid and extensive metabolism in the liver, primarily via reversible oxidation to its major active metabolite, 17-ketothis compound. This metabolite circulates at approximately threefold higher concentrations than the parent compound and demonstrates superior potency as a 3β-HSD inhibitor, suggesting that much of this compound's therapeutic effect may be mediated through this metabolic transformation. Both this compound and 17-ketothis compound have relatively short elimination half-lives of approximately 1.2 hours, with complete clearance from the bloodstream within 6-8 hours post-administration. [1] [2] [3]
The reversible metabolism of this compound represents a particularly interesting pharmacological feature, as the interconversion between parent drug and active metabolite creates a complex kinetic profile that may contribute to the drug's clinical effects. Excretion occurs through both renal and biliary pathways, with nearly complete recovery of drug and metabolites within 24-48 hours. In rats, this compound is metabolized into both conjugated and unconjugated forms, with conjugated metabolites excreted via bile and unconjugated forms via urine. The short half-life of both this compound and its active metabolite necessitates twice-daily dosing in most clinical scenarios to maintain consistent adrenal suppression, particularly in canine hyperadrenocorticism where continuous cortisol control is desirable to minimize clinical signs and prevent complications. [1] [2] [3]
The molecular architecture of this compound reveals key features essential for its biological activity. As an androstane steroid derivative, this compound maintains the characteristic four-ring steroid nucleus but incorporates several critical modifications that confer its inhibitory properties. The 2-carbonitrile group is essential for enzymatic inhibition, likely interacting with the catalytic site of 3β-HSD. The 4α,5α-epoxy bridge creates structural constraint that may enhance binding affinity or interfere with normal steroid metabolism. The 17β-hydroxy group mimics similar functionalities in natural steroid substrates, facilitating interaction with the enzyme's substrate-binding domain. These strategic modifications transform the native steroid structure from a metabolic substrate into a potent inhibitor, enabling competitive binding without productive catalysis. [2] [3] [4]
The metabolic transformation of this compound to 17-ketothis compound represents an intriguing aspect of its structure-activity relationship. Oxidation of the 17-hydroxy group to a ketone enhances, rather than diminishes, inhibitory potency against 3β-HSD—an unusual phenomenon since similar modifications typically reduce activity in steroid analogs. This suggests that the 17-keto derivative may have superior complementarity with the enzyme's active site or altered interactions with cofactors. The reversible nature of this metabolic conversion creates a dynamic equilibrium between parent drug and metabolite in circulation, potentially extending the duration of pharmacological activity beyond what would be expected from either compound alone. Understanding these structure-activity relationships provides valuable insights for developing more selective or potent inhibitors targeting specific components of the steroidogenic pathway. [2] [3]
Evaluating this compound's enzymatic inhibition requires well-established in vitro systems that isolate the drug's direct effects on 3β-HSD activity from the complexities of whole-organism physiology. The fundamental approach involves incubating this compound with appropriate steroidogenic tissue preparations—typically adrenal gland homogenates or cells—in the presence of radiolabeled steroid precursors such as ³H-pregnenolone. Following incubation, reaction products are separated using thin-layer chromatography or high-performance liquid chromatography, and the conversion rate from Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids is quantified via scintillation counting. The concentration-dependent inhibition of this conversion provides a direct measure of this compound's potency, typically expressed as an IC₅₀ value. More sophisticated assays employ recombinant human 3β-HSD isoforms to characterize potential isoform-specific effects, which may have implications for tissue-selective inhibition. [1] [5]
Cell-based systems offer a more physiologically relevant environment for assessing this compound activity while maintaining experimental control. Adrenal cell lines such as human H295R or rodent Y1 cells provide intact cellular machinery for steroidogenesis, including cofactor regeneration systems and subcellular compartmentalization. In these systems, cells are exposed to varying concentrations of this compound, often in combination with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. Culture media are then analyzed for steroid hormone production using radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or increasingly, liquid chromatography-mass spectrometry (LC-MS/MS) for multiplexed steroid profiling. These approaches not only confirm 3β-HSD inhibition but can reveal potential off-target effects on other steroidogenic enzymes or cellular processes. The combination of cell-free enzymatic assays and intact cell systems provides complementary data for comprehensive characterization of this compound's direct effects on steroidogenesis. [1] [5]
Animal models are indispensable for evaluating this compound's integrated physiological effects, accounting for absorption, distribution, metabolism, and excretion, as well as compensatory endocrine responses. Canine models of spontaneous hyperadrenocorticism represent the most clinically relevant system for veterinary applications, while rodent models offer practical advantages for mechanistic studies. In a typical experimental protocol, animals receive this compound orally at predetermined doses, with serial blood collection for hormone measurements at baseline and post-administration time points. The adrenocorticotropic hormone (ACTH) stimulation test serves as the gold standard for assessing adrenal reserve, with samples collected immediately before and 60-120 minutes after ACTH administration. Additionally, tissue collection at endpoint enables examination of drug effects on steroidogenic enzyme expression, receptor regulation, and adrenal histology. [1] [5] [6]
Comprehensive assessment of this compound's in vivo effects extends beyond adrenal function to include systemic physiological parameters. In research settings, animals typically undergo monitoring of clinical signs relevant to hyperadrenocorticism, including water consumption, urinary output, body weight, and skin changes. Biochemical profiling includes electrolytes (particularly potassium and sodium), liver enzymes, and metabolic markers. More specialized investigations might incorporate molecular techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) to measure steroidogenic enzyme mRNA expression, western blotting for protein quantification, and immunohistochemistry for tissue localization. These integrated approaches provide a multidimensional understanding of this compound's pharmacological effects, from molecular interactions to whole-animal physiology. The experimental workflow below illustrates a comprehensive approach to evaluating this compound in research models:
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies and quality control of pharmaceutical preparations. High-performance liquid chromatography (HPLC) with ultraviolet detection represents the most widely employed analytical method, with well-characterized protocols for this compound assay. A typical method utilizes a C18 reverse-phase column (150 × 4.6 mm, 5 μm particle size) with gradient elution employing 10% distilled water (solvent A) and 90% acetonitrile (solvent B) over 9 minutes at a flow rate of 0.8 mL/min. Detection occurs at 254 nm, with this compound exhibiting a retention time of approximately 7.7 minutes. The method demonstrates excellent linearity (R² = 0.99994) across a concentration range of 6.25-100 μg/mL, with both intra-assay and inter-assay accuracy values of 98.9-105.9% and precision RSD values of 0.23-4.7%. This robust analytical performance ensures reliable quantification for both research and quality control applications. [7]
Method validation for this compound assays follows international standards, particularly the Guidelines GL1 (definition and terminology) and GL2 (methodology) of the International Cooperation on Harmonization of Technical Requirements for Registration of Veterinary Medicinal Products. Validation parameters include specificity (demonstrating no interfering peaks at the retention time of this compound), linearity, range, accuracy, and precision. For compounded formulations, the United States Pharmacopeia General Chapter on Pharmaceutical Compounding (Chapters 795 and 797) establishes an acceptance criterion of ±10% of the labeled strength, a standard that many compounded this compound preparations fail to meet according to recent studies. These analytical challenges highlight the importance of rigorous quality control, particularly given the narrow therapeutic index of this compound and the potential consequences of under- or over-dosing in clinical practice. [7]
Canine hyperadrenocorticism represents the primary therapeutic application of this compound in contemporary practice, with extensive clinical evidence supporting its efficacy and safety. This compound is approved for both pituitary-dependent hyperadrenocorticism (PDH) and adrenal-dependent hyperadrenocorticism (ADH) in dogs, distinguishing it from other treatments like selegiline that are only indicated for PDH. The standard initial dosage recommended by the manufacturer is 2.2-6.7 mg/kg once daily, though many clinicians prefer initiating therapy at lower doses of 1-2 mg/kg twice daily based on evidence demonstrating superior clinical control with reduced risk of adverse effects. Clinical trials involving 78 dogs treated with this compound for up to three years reported effective long-term management with no significant changes in adrenal size observed during the treatment period. The therapeutic response typically includes resolution of polyuria, polydipsia, and polyphagia within 4 weeks in approximately 70% of dogs, with marked dermatological improvement occurring within 3 months in 62% of cases. [1] [6] [3]
Monitoring protocols for this compound therapy have evolved substantially, with current approaches emphasizing a combination of clinical assessment and hormonal testing. Traditional monitoring relies on the ACTH stimulation test performed 4-6 hours post-trilostane administration, with target post-ACTH cortisol concentrations of 1.5-5.4 μg/dL considered optimal. However, recent evidence supports the use of pre-trilostane cortisol measurements (obtained just before the next scheduled dose) as a more practical and potentially more clinically relevant monitoring parameter, with ideal values ranging from 1.5-5.0 μg/dL. This approach correlates better with clinical control while minimizing the cost and inconvenience associated with ACTH stimulation testing. Essential safety monitoring includes regular assessment of electrolytes due to the risk of hyperkalemia from concurrent aldosterone suppression, particularly during the initial treatment phase. [6] [8]
Neurological and psychiatric disorders represent a promising frontier for this compound research, based on its ability to modulate neurosteroid pathways. Emerging evidence suggests that this compound administration increases brain levels of allopregnanolone and other neurosteroids with anticonvulsant and antidepressant properties. This effect occurs through a complex cascade wherein this compound's inhibition of 3β-HSD leads to accumulation of pregnenolone, which is then metabolized via alternative pathways to allopregnanolone, a potent positive allosteric modulator of GABAₐ receptors. This neurosteroid-mediated mechanism has prompted investigations into this compound's potential utility in epilepsy, depression, anxiety disorders, and neurodegenerative conditions. Preclinical studies have identified potential benefits in models of seizure disorders and depression, suggesting that this compound's neuroactive properties extend beyond its endocrine effects. The drug's ability to enhance neurosteroid production while simultaneously reducing cortisol exposure positions it uniquely for conditions where both hormonal and neurological dysfunction converge. [1]
Reproductive applications constitute another active area of this compound investigation, capitalizing on its antiprogestogenic effects through progesterone synthesis inhibition. While a study evaluating this compound for termination of mid-term pregnancy in dogs found it ineffective as a standalone agent (0% success rate versus 100% with aglepristone), the drug did produce a significant reduction in serum progesterone concentrations at 6, 54, and 102 hours after treatment initiation. This suggests that more optimized dosing regimens or combination approaches might yield clinical utility. Additional research has explored this compound's effects in cystic endometrial hyperplasia, where it decreased endometrial wall thickness, and in combination with deslorelin, where it did not alter ovarian function. These findings highlight the complex interplay between this compound's endocrine effects and reproductive function, suggesting that careful patient selection and protocol optimization are essential for successful application in reproductive medicine. [9] [10]
Table: Emerging Research Applications for this compound
| Potential Application | Proposed Mechanism | Current Evidence Level |
|---|---|---|
| Epilepsy and seizure disorders | Increased allopregnanolone production enhancing GABAergic inhibition | Preclinical studies |
| Depression and anxiety disorders | Neurosteroid-mediated effects on mood and stress resilience | Preclinical studies |
| Neurodegenerative diseases | Combined glucocorticoid reduction and neurosteroid enhancement | Theoretical basis |
| Reproductive management | Progesterone synthesis inhibition | Mixed results in canine studies |
| Alopecia X (adrenal sex hormone imbalance) | Modulation of adrenal androgen and estrogen production | Clinical case reports |
This compound represents a pharmacologically distinct agent whose mechanism extends well beyond simple enzymatic inhibition to encompass complex endocrine modulation at multiple levels. As a competitive inhibitor of 3β-HSD, this compound effectively creates a biochemical bottleneck in steroidogenesis, reducing production of glucocorticoids, mineralocorticoids, and sex hormones. However, its additional effects on steroid receptor expression, tissue metabolizing enzymes, and allosteric receptor modulation contribute significantly to its clinical efficacy. The reversible nature of its action, coupled with its short half-life, provides a therapeutic advantage over adrenal ablative agents, allowing dose titration and recovery of adrenal function if necessary.
Trilostane is a synthetic steroid analogue that functions as a competitive, reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), a pivotal enzyme in adrenal steroidogenesis. Initially developed for human use in the treatment of Cushing's syndrome and breast cancer, this compound was subsequently withdrawn from human markets in the 1990s but has gained significant importance in veterinary medicine for the treatment of hyperadrenocorticism in dogs. The complex pharmacokinetic profile of this compound is characterized by its unique reversible metabolism to its primary active metabolite, 17-ketothis compound (also known as ketothis compound), forming an interconverting system that has substantial implications for its therapeutic activity and duration of effect.
This technical review provides a comprehensive analysis of the pharmacokinetics and metabolic pathways of this compound and 17-ketothis compound, with particular emphasis on the dynamic equilibrium established between these two compounds across multiple species. The interconversion phenomenon, first systematically described in rat studies, represents a conservation mechanism that prolongs this compound's biological activity and complicates its pharmacokinetic modeling. Understanding this system is essential for researchers and drug development professionals working with steroidogenesis inhibitors, as it influences dosing strategies, therapeutic monitoring, and predictive modeling of drug behavior across different physiological systems and species.
The metabolic relationship between this compound and its primary metabolite, 17-ketothis compound, constitutes a rare reversible interconversion system that significantly influences the pharmacological profile of this compound. Following administration, this compound undergoes rapid biotransformation to 17-ketothis compound through oxidation at the 17-position, but this reaction is bidirectional, with 17-ketothis compound subsequently reverting to the parent compound through reduction. This creates a dynamic equilibrium where both compounds coexist in circulation, each contributing to the overall pharmacological effect.
Table 1: Key Characteristics of this compound and 17-Ketothis compound
| Parameter | This compound | 17-Ketothis compound |
|---|---|---|
| Chemical Name | 4α,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile | 17-Deoxy-17-oxothis compound |
| Molecular Formula | C₂₀H₂₇NO₃ | C₂₀H₂₅NO₃ |
| Molecular Weight | 329.440 g·mol⁻¹ | 327.4 g·mol⁻¹ |
| Enzymatic Target | 3β-HSD | 3β-HSD |
| Relative Potency | 1.0 (reference) | 4.9x more potent for cortisol inhibition |
| Elimination Half-life | 1.2 hours (humans/dogs) | 1.2 hours (humans/dogs) |
The reversible metabolism of this compound was first demonstrated in rat studies where following separate intravenous administration of either compound, both this compound and 17-ketothis compound were detected in plasma within minutes [1] [2]. This interconversion creates a conservation mechanism for this compound in the body, effectively prolonging its therapeutic action beyond what would be expected based on the parent compound's elimination half-life alone. The system represents a classic example of a recirculating metabolic pathway where the metabolite serves as a reservoir for regenerating the parent drug.
Figure 1: Metabolic Interconversion Pathway Between this compound and 17-Ketothis compound
The pharmacological significance of this interconversion is substantial, as 17-ketothis compound exhibits significantly greater inhibitory potency against adrenal steroidogenesis compared to the parent compound. Ex vivo studies using canine adrenal gland tissue demonstrated that 17-ketothis compound is approximately 4.9 times more potent than this compound in inhibiting ACTH-stimulated cortisol secretion and 2.4 times more potent in inhibiting corticosterone secretion [3]. The half-maximal inhibitory concentration (IC50) values for cortisol secretion were determined to be 480 ng/mL for this compound compared to 98.4 ng/mL for 17-ketothis compound [3]. This enhanced activity of the metabolite, combined with its higher circulating concentrations (approximately 3-fold greater than this compound), indicates that 17-ketothis compound contributes substantially to the overall therapeutic effect observed following this compound administration.
The pharmacokinetic profile of this compound and its metabolite exhibits both consistencies and variations across species, reflecting differences in metabolic processing, distribution, and elimination. Comprehensive understanding of these species-specific characteristics is essential for extrapolating data between animal models and for optimizing therapeutic regimens in different clinical contexts.
Table 2: Comparative Pharmacokinetic Parameters of this compound Across Species
| Parameter | Rat | Dog | Human |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | 30-60 minutes | 1-2 hours | 2-6 hours |
| Elimination Half-life (Parent) | ~1.2 hours | ~1.2 hours | ~1.2 hours |
| Elimination Half-life (Metabolite) | ~1.2 hours | ~1.2 hours | ~1.2 hours |
| Time for Complete Blood Clearance | 7 hours | 18 hours | 6-8 hours |
| Primary Route of Excretion | Fecal | Not fully characterized | Renal and Biliary |
| Food Effect on Absorption | Not studied | Enhanced with food | Enhanced with food |
In canine populations, which represent the primary therapeutic application of this compound today, peak plasma concentrations occur within 1-2 hours after oral administration [4] [5]. The elimination kinetics show a triexponential pattern, with this compound cleared from the bloodstream within approximately 18 hours in dogs, compared to 6-8 hours in humans and 7 hours in rats [5]. This prolonged presence in canines may contribute to the drug's efficacy in managing canine hyperadrenocorticism with once-daily dosing in many cases, though some patients require twice-daily administration to maintain adequate adrenal suppression throughout the day.
The equilibrium characteristics between this compound and 17-ketothis compound have been most thoroughly studied in rat models, where following intravenous administration of either compound, the interconversion process reaches equilibrium rapidly [1] [2]. The mean residence times for both compounds are similar, supporting the concept of a tightly coupled recirculating system. In rats, the area under the curve (AUC) ratio of 17-ketothis compound to this compound is approximately 3:1, indicating greater systemic exposure to the metabolite compared to the parent drug [6]. This proportional relationship appears consistent across species, with human studies also demonstrating approximately 3-fold higher circulating levels of 17-ketothis compound compared to this compound [6].
The reversible metabolism follows first-order kinetics for both the forward (this compound to ketothis compound) and reverse (ketothis compound to this compound) reactions. In pharmacokinetic modeling, this requires a two-compartment model with reversible metabolic pathways to accurately describe the concentration-time profiles of both compounds. The interconversion rate constants determined in rat studies show rapid equilibrium establishment, with both compounds detectable within minutes of intravenous administration of either entity alone [2]. This complex kinetic behavior means that traditional pharmacokinetic parameters such as half-life and clearance must be interpreted with caution, as the system exhibits recycling behavior that prolongs the effective therapeutic presence beyond what would be predicted from elimination half-lives alone.
The foundational research elucidating the interconversion between this compound and 17-ketothis compound employed rigorous experimental designs in rat models. The seminal study by McGee et al. (1992) utilized a crossover approach where rats received separate intravenous administrations of this compound and ketothis compound on different occasions [1] [2]. Blood samples were collected at frequent intervals following administration, and plasma concentrations of both compounds were quantified using a validated high-performance liquid chromatography (HPLC) method specifically developed for simultaneous determination of this compound and its metabolite [2].
The analytical methodology was critical to understanding the interconversion system. The HPLC method developed by McGee et al. involved plasma sample extraction followed by chromatographic separation using a reversed-phase C18 column with UV detection [2]. This method achieved sufficient sensitivity to detect both compounds at the low concentrations present during the terminal elimination phase, allowing for comprehensive pharmacokinetic profiling. The assay validation included assessment of linearity, precision, accuracy, and specificity to ensure reliable quantification of both this compound and 17-ketothis compound without interference from endogenous plasma components [2].
The relative potency of this compound and 17-ketothis compound as inhibitors of adrenal steroidogenesis was determined through ex vivo experiments using canine adrenal gland tissue [3]. The experimental protocol involved harvesting adrenal glands from mixed-breed dogs, followed by tissue slicing and incubation in culture media. The adrenal slices were stimulated with ACTH (100 pg/mL) alone or in combination with varying concentrations of either this compound or 17-ketothis compound [3].
The experimental workflow included independent trials with multiple samples collected at 0, 1, 2, 3, 5, and 7-hour time points. At each interval, media and tissue slices were harvested and analyzed for cortisol, corticosterone, aldosterone, and potassium concentrations using specific immunoassays [3]. The resulting concentration-response data were analyzed through pharmacodynamic modeling to determine the IC50 values (concentration inhibiting hormone secretion by 50%) for each compound against different adrenal steroids [3]. This approach allowed direct comparison of the inhibitory potency between this compound and its metabolite, clearly demonstrating the superior activity of 17-ketothis compound.
Figure 2: Experimental Workflow for Pharmacokinetic and Pharmacodynamic Studies of this compound
The unique interconversion system between this compound and 17-ketothis compound has profound implications for the clinical application of this compound, particularly in veterinary medicine where it is widely used for managing canine hyperadrenocorticism. The enhanced potency of 17-ketothis compound, coupled with its higher circulating concentrations, means that the metabolite is responsible for a significant portion of the therapeutic effect observed following this compound administration. This has practical consequences for dosing strategies and therapeutic monitoring protocols.
The reversible equilibrium between this compound and 17-ketothis compound creates a built-in drug reservoir system that extends the duration of pharmacological activity beyond what would be anticipated based on the elimination half-life of either compound alone. This phenomenon explains why this compound can effectively control cortisol levels throughout the day with once or twice-daily dosing in dogs, despite both compounds having relatively short elimination half-lives of approximately 1.2 hours [6]. The interconversion system effectively smooths out concentration fluctuations that would otherwise occur with a conventional drug-metabolite relationship, providing more consistent enzyme inhibition over time.
From a clinical monitoring perspective, the complex pharmacokinetics necessitate specific approaches to assess treatment efficacy and safety. The standard practice of performing ACTH stimulation tests 4-6 hours after this compound administration [7] aligns with the peak activity period when both this compound and 17-ketothis compound are present at significant concentrations. However, understanding the interconversion dynamics is crucial for interpreting monitoring results, as the relative contributions of parent drug and metabolite to adrenal suppression vary throughout the dosing interval. Additionally, the differential potency between the two compounds must be considered when establishing therapeutic reference ranges for plasma drug concentrations.
Recent research has also revealed potential novel applications for this compound beyond its traditional use in adrenal disorders. Emerging evidence suggests that through its effects on neurosteroid pathways, this compound administration may increase brain levels of allopregnanolone, a neurosteroid with anticonvulsant and antidepressant properties [4] [8]. This expands the potential therapeutic relevance of understanding the this compound-ketothis compound interconversion system, as effects on central nervous system functions would be influenced by the duration and consistency of enzyme inhibition provided by this unique metabolic arrangement.
The complex pharmacokinetic relationship between this compound and 17-ketothis compound, characterized by reversible metabolism and dynamic equilibrium, represents a fascinating example of a recirculating metabolic system with significant clinical implications. The interconversion phenomenon serves as a natural drug conservation mechanism, enhancing the duration and consistency of adrenal enzyme inhibition despite relatively short elimination half-lives for both compounds. The substantially greater potency of 17-ketothis compound compared to the parent drug, combined with its higher circulating concentrations, establishes the metabolite as a major contributor to the overall therapeutic effect.
Several research gaps remain in our understanding of this system. The enzymatic processes responsible for the oxidation of this compound to 17-ketothis compound and the reduction of the metabolite back to the parent drug have not been fully characterized. Additionally, while the pharmacokinetics have been studied in rats, humans, and dogs, comparative analyses of the interconversion kinetics across species are limited. Further investigation is also needed to explore potential genetic polymorphisms that might affect the interconversion ratio or rate in individual patients, potentially explaining variability in treatment response.
Trilostane's primary effect is to disrupt the early, critical steps in steroid hormone biosynthesis across the adrenal cortex and gonads.
This compound inhibits 3β-HSD, blocking progesterone-dependent steroid synthesis.
The inhibition of 3β-HSD has cascading effects on multiple steroidogenic pathways [1] [2]:
Beyond its primary action, this compound has additional pharmacodynamic properties [1] [3]:
The following table consolidates key quantitative and pharmacokinetic parameters relevant to this compound's inhibitory activity.
| Parameter | Value / Range | Context / Notes |
|---|---|---|
| Canine Starting Dose (HAC) | 2.2 - 6.6 mg/kg, PO, q24h [4] | Manufacturer's recommendation; lower doses may be used. |
| Time to Peak Plasma Concentration (Dogs) | 1.5 - 3.8 hours [4] | After oral administration. |
| Duration of Cortisol Suppression | Often < 12 hours [4] | Supports twice-daily dosing in many dogs. |
| Elimination Half-Life (Parent & Metabolite) | ~1.2 hours [1] | In blood. |
| Relative Potency of Metabolite | 17-ketothis compound is ~1.7x more active [2] | Compared to parent this compound. |
| Time to Full Drug Clearance | 6 - 8 hours [1] | For this compound and 17-ketothis compound. |
For researchers investigating this compound's mechanism, here are methodologies from key studies.
This compound's mechanism is more complex than simple 3β-HSD inhibition, with evidence suggesting additional effects [7] [2]:
Emerging research highlights this compound's potential beyond Cushing's syndrome. By increasing pregnenolone and modulating neurosteroids like allopregnanolone, it shows promise for neurological and psychiatric disorders such as epilepsy, depression, and anxiety [7].
For researchers, the core value of trilostane lies in its specific mechanism and the experimental data supporting its use.
Mechanism of Action this compound's primary action is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) enzyme system [1] [2]. This enzyme is crucial for the conversion of Δ5-3β-hydroxysteroids (like pregnenolone) into Δ4-3-ketosteroids (like progesterone), a key step in the synthesis of all major steroid hormones, including cortisol, aldosterone, and androgens [3].
The diagram below illustrates how this compound inhibition affects the steroid synthesis pathway.
This compound inhibits 3β-HSD, blocking production of key steroid hormones.
Beyond this primary mechanism, studies suggest additional effects:
Key Pharmacokinetic Parameters Understanding the absorption and metabolism of this compound is critical for dosing protocols. The table below summarizes its pharmacokinetic profile.
| Parameter | Findings |
|---|---|
| Absorption & Peak Concentration | Rapidly absorbed after oral administration; peak plasma concentrations in 1-2 hours (dogs) [1] [2]. |
| Active Metabolite | 17-ketothis compound (more potent than this compound) [3] [1]. |
| Metabolism & Elimination | Hepatic metabolism; reversible conversion to 17-ketothis compound. Eliminated via renal and biliary pathways [3] [1]. |
| Elimination Half-Life | Approximately 1.2 hours for both this compound and 17-ketothis compound; cleared from blood within 6-8 hours [3]. |
Efficacy and Survival Data in Canine Studies this compound's effectiveness in veterinary medicine is well-documented. The following table consolidates key outcomes from clinical studies.
| Aspect | Evidence from Studies |
|---|---|
| Clinical Efficacy | Over 85% of dogs show clinical and biochemical improvement [4]. Studies report good-to-excellent response rates between 80-90% for pituitary-dependent hyperadrenocorticism [2]. |
| Survival Times | Reported median survival time of 662 days and mean survival of 930 days [2]. A 2025 meta-analysis found an 11% higher survival rate at 36 months for this compound compared to mitotane [5]. |
| Common Side Effects | Include lethargy, anorexia, vomiting, and diarrhea; generally mild and transient [3] [6]. Can cause hypocortisolemia and, rarely, adrenal necrosis [2]. |
Standard Experimental Monitoring Protocol For researchers replicating or building upon clinical studies, the standard veterinary monitoring protocol for this compound is rigorous:
Although this compound is established in veterinary medicine, recent scientific inquiry points to promising new applications. Emerging preclinical evidence suggests that by modulating steroidogenesis, this compound may increase brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and antidepressant properties [1]. This opens a potential avenue for its use in treating neurological and psychiatric disorders such as epilepsy, anxiety, and depression, representing a significant expansion of its therapeutic profile [1].
| Parameter | Value | Context / Notes |
|---|---|---|
| Elimination Half-life (Parent Drug) | 1.2 hours [1] | In humans; blood levels cleared in 6-8 hours [1]. |
| Elimination Half-life (Active Metabolite) | 1.2 hours (17-ketotrilostane) [1] | Metabolite has a similar half-life to the parent compound [1]. |
| Metabolism Site | Liver [1] [2] [3] | Undergoes hepatic metabolism [1]. |
| Primary Metabolite | 17-ketothis compound [1] [4] | This conversion is reversible [1] [4]. |
| Metabolite Activity | More active than parent compound [1] | 17-ketothis compound is a more potent inhibitor of 3β-HSD [1]. |
| Metabolite PK | Circulates at 3-fold higher levels than this compound [1] | Higher exposure to the active metabolite is expected [1]. |
| Excretion | Renal (metabolites) [1] [4] | Drug and metabolites recovered in urine within 24-48 hours [4]. |
The pharmacokinetic data for this compound, particularly in the provided sources, were primarily established through studies in humans and other animals before its use in veterinary medicine.
The key data on half-life and metabolism comes from earlier human studies [1] [4].
While not a discovery-phase protocol, the ACTH stimulation test is the standard method used in veterinary medicine to monitor the biochemical efficacy of this compound, which reflects its metabolic activity [5] [6]. This is highly relevant for applied researchers.
The following diagram illustrates the key metabolic pathway of this compound, based on the data from the search results.
This compound is metabolized in the liver to its active form, 17-ketothis compound, which is then excreted by the kidneys.
Trilostane is a synthetic steroid analogue originally developed in the 1970s as an inhibitor of adrenal steroidogenesis due to its ability to competitively and reversibly inhibit 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), a pivotal enzyme in the biosynthesis of corticosteroids including cortisol and aldosterone [1]. While initially approved for human Cushing's syndrome treatment in 1984, its human applications were largely discontinued due to efficacy and safety concerns, leading to its current primary use in veterinary medicine for managing canine Cushing's syndrome [1]. However, recent research has revealed a paradoxical effect of this compound on brain neurosteroidogenesis, particularly its ability to elevate levels of allopregnanolone (3α-THP), a potent neurosteroid with significant anticonvulsant, anxiolytic, and antidepressant properties [1] [2]. This paradoxical increase in brain allopregnanolone levels following this compound administration, despite its inhibitory effect on peripheral steroidogenesis, has generated considerable interest in its potential applications for neurological and psychiatric disorders [1] [2].
The investigation into this compound's effects on neurosteroid biosynthesis represents a fascinating intersection of endocrine pharmacology and neuroscience, highlighting the complex differential regulation of peripheral and central nervous system steroidogenesis. This comprehensive review synthesizes current evidence from preclinical and clinical studies to elucidate the mechanisms underlying this compound's modulation of neurosteroid pathways, with particular emphasis on its potential therapeutic applications in epilepsy, mood disorders, and other neurological conditions. Additionally, we provide detailed experimental protocols and analytical methodologies to facilitate further research in this emerging field.
This compound's principal mechanism of action involves competitive and reversible inhibition of 3β-HSD, an enzyme essential for converting Δ5-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone [DHEA]) to Δ4-3-ketosteroids (progesterone, 17α-hydroxyprogesterone, and androstenedione), respectively [1] [3]. This enzymatic activity is crucial for the biosynthesis of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, progesterone, androgens, and estrogens [3]. The inhibition of 3β-HSD by this compound consequently disrupts adrenal steroidogenesis, reducing cortisol and aldosterone production, which underpins its therapeutic utility in Cushing's syndrome [1].
Interestingly, despite its inhibitory effect on peripheral steroidogenesis, this compound administration results in a marked increase in brain levels of allopregnanolone and other neuroactive steroids [2]. This paradoxical effect is attributed to the complex differential regulation of steroidogenic pathways in peripheral tissues versus the central nervous system. In experimental models, this compound administration has been shown to decrease progesterone while simultaneously increasing pregnenolone in the brains of control and adrenalectomized/castrated rats and mice [3]. The exact mechanisms underlying this differential effect remain under investigation but may involve compensatory upregulation of neurosteroidogenic enzymes or shifts in substrate availability within the brain.
Table 1: Key Enzymes in Neurosteroid Biosynthesis Affected by this compound
| Enzyme | Location | Function in Neurosteroidogenesis | Effect of this compound |
|---|---|---|---|
| 3β-HSD | Mitochondria & endoplasmic reticulum | Converts pregnenolone to progesterone | Competitive inhibition [1] [3] |
| 5α-reductase Type I | Neuronal membranes | Converts progesterone to 5α-DHP | Potential compensatory increase [4] |
| 3α-HSD | Cytosol | Converts 5α-DHP to allopregnanolone | Potential increased activity due to substrate shift [4] |
| P450scc | Mitochondria | Converts cholesterol to pregnenolone | Potential increased activity [5] |
| TSPO | Mitochondrial membrane | Cholesterol transport to inner mitochondrial membrane | Possible upregulation [6] |
The biosynthesis of allopregnanolone begins with cholesterol transport into mitochondria, facilitated by the translocator protein (TSPO), followed by conversion to pregnenolone by P450 side-chain cleavage (P450scc) enzyme [6] [5]. Under normal conditions, pregnenolone is then converted to progesterone by 3β-HSD. However, when 3β-HSD is inhibited by this compound, the metabolic flux may be redirected toward alternative neurosteroidogenic pathways [1] [2]. Progesterone is subsequently metabolized to allopregnanolone through sequential reactions catalyzed by 5α-reductase (converting progesterone to 5α-dihydroprogesterone) and 3α-hydroxysteroid dehydrogenase (3α-HSD) (converting 5α-dihydroprogesterone to allopregnanolone) [6] [5].
Figure 1: this compound's Paradoxical Effect on Neurosteroid Biosynthesis - While inhibiting normal progesterone production, this compound redirects metabolic flux to increase allopregnanolone synthesis through alternative pathways
The diagram illustrates this compound's dual effect on neurosteroid biosynthesis. While it inhibits the conventional pathway from pregnenolone to progesterone in peripheral tissues, it appears to shift substrate utilization in neural tissues, potentially explaining the paradoxical increase in brain allopregnanolone levels despite systemic 3β-HSD inhibition. This differential effect may be attributed to the unique compartmentalization of steroidogenic enzymes in brain regions and the presence of alternative biosynthetic routes that bypass the this compound-sensitive enzymatic step [1] [2].
Substantial evidence from preclinical studies demonstrates this compound's significant impact on epileptogenesis and seizure activity through its modulation of neurosteroid levels. In a pivotal study using the kainic acid model of temporal lobe epilepsy, administration of this compound (50 mg/kg subcutaneously) once daily for six consecutive days, beginning 10 minutes after kainic acid-induced status epilepticus, resulted in a remarkable delay in the onset of spontaneous recurrent seizures (SRSs) compared to vehicle-treated controls [2]. This antiepileptogenic effect was associated with a significant increase in hippocampal and neocortical allopregnanolone levels, as quantified by liquid chromatography-electrospray-tandem mass spectrometry [2].
Table 2: Summary of Key Experimental Findings on this compound's Neurological Effects
| Study Model | This compound Dosage | Key Findings | Neurosteroid Measurements |
|---|---|---|---|
| Kainic acid epilepsy model [2] | 50 mg/kg SC for 6 days | Delayed onset of spontaneous recurrent seizures; Reduced microglia activation | Allopregnanolone significantly increased in hippocampus and neocortex |
| Chronic unpredictable stress model [7] | Not specified | Impaired neurosteroid signaling contributes to depression-like phenotypes | Reduced allopregnanolone in basolateral amygdala |
| Forced swim test (depression model) [3] | 25-100 mg/kg IP | Reduced immobility time (antidepressant effect) | Increased estrogen receptor β expression |
| Social isolation stress model [4] | Not directly studied | Basis for understanding neurosteroid deficits in anxiety | Decreased corticolimbic allopregnanolone |
Notably, the timing and duration of this compound administration proved critical to its antiepileptogenic efficacy. Rats receiving only a single this compound injection during status epilepticus showed no significant difference in the development of spontaneous recurrent seizures compared to vehicle-treated controls, whereas those receiving six consecutive daily injections exhibited substantially delayed epileptogenesis [2]. This suggests that sustained elevation of neurosteroid levels is necessary to confer robust protection against the development of chronic epilepsy following neurological insults. Importantly, this compound treatment did not alter neuronal cell densities or overall hippocampal damage, indicating that its protective effects are not merely attributable to neuroprotection but likely involve functional changes in network excitability mediated by enhanced neurosteroid signaling [2].
Research in models of depression and anxiety has further illuminated this compound's potential neurological applications. In the forced swim test—a widely used preclinical model for assessing antidepressant activity—this compound administration significantly reduced immobility time, indicating an antidepressant-like effect [3]. This behavioral improvement was associated with increased estrogen receptor β (ERβ) expression in the hippocampus and adrenals, suggesting that some of this compound's neurological effects may be mediated through estrogen receptor pathways rather than solely through neurosteroid modulation [3]. Additionally, in the elevated plus maze test, this compound increased time spent in the open arms, indicating anxiolytic effects [3].
The critical role of neurosteroids in mood regulation is further supported by studies demonstrating that chronic unpredictable stress reduces expression of δ subunit-containing GABAA receptors and endogenous allopregnanolone levels in the basolateral amygdala [7]. Knockdown of 5α-reductase enzymes (essential for allopregnanolone synthesis) in the basolateral amygdala reproduced the behavioral deficits associated with chronic stress, whereas overexpression of these enzymes improved behavioral outcomes following stress exposure [7]. These findings collectively suggest that this compound may exert its beneficial behavioral effects, at least in part, by normalizing impaired neurosteroid signaling in key brain regions involved in emotional processing.
The demonstrated antiepileptogenic effects of this compound in preclinical models position it as a promising candidate for addressing the critical unmet need in epilepsy therapeutics—preventing the development of epilepsy following initial insults such as status epilepticus, traumatic brain injury, or stroke [2]. Current antiepileptic drugs primarily suppress seizures once they have developed but do not alter the underlying epileptogenic process. The ability of this compound to delay the onset of spontaneous recurrent seizures in the kainic acid model, coupled with its associated increase in brain allopregnanolone levels, suggests its potential as an epilepsy-modifying agent that could potentially prevent or delay the development of chronic epilepsy [2].
Allopregnanolone's anticonvulsant properties stem from its potent positive allosteric modulation of GABAA receptors, particularly those containing δ subunits, which are highly expressed in brain regions relevant to epilepsy such as the hippocampus [6] [5]. By enhancing tonic inhibition, allopregnanolone counterbalances neuronal hyperexcitability, a hallmark of epileptic networks. The finding that this compound increases brain allopregnanolone levels despite its inhibitory effect on peripheral steroidogenesis makes it particularly attractive for neurological applications, as it may offer therapeutic benefits without the systemic hormonal disruptions associated with other steroid-based therapies [1] [2].
The antidepressant and anxiolytic effects of this compound observed in preclinical models align with growing evidence implicating neurosteroid deficits in the pathophysiology of mood disorders [3] [7]. Clinical studies have documented reduced cerebrospinal fluid and brain levels of allopregnanolone in patients with depression, anxiety disorders, and post-traumatic stress disorder (PTSD) [4]. The recent FDA approval of brexanolone (a synthetic form of allopregnanolone) for postpartum depression further validates the targeting of neurosteroid pathways as a therapeutic strategy for mood disorders [6] [8].
This compound's potential utility in mood disorders is further supported by its effects on the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that this compound reduces stress-induced increases in plasma corticosterone and adrenocorticotropic hormone (ACTH) concentrations, indicating its ability to modulate HPA axis hyperactivity—a common feature in depression and anxiety disorders [3]. Additionally, the upregulation of estrogen receptor β in the hippocampus following this compound administration may contribute to its behavioral effects, as ERβ activation has been independently linked to antidepressant and anxiolytic actions [3].
Animal Model:
This compound Administration Protocol:
Seizure Monitoring and Assessment:
Tissue Collection and Preparation:
Neurosteroid Measurement:
Chromatographic Conditions:
Mass Spectrometric Detection:
The investigation of this compound's effects on neurosteroid biosynthesis has revealed a fascinating pharmacological paradox: while systemically inhibiting 3β-HSD and reducing peripheral steroidogenesis, this compound simultaneously increases brain allopregnanolone levels and produces significant antiepileptogenic and behavioral effects in preclinical models [1] [2]. This unique property positions this compound as a promising therapeutic candidate for neurological and psychiatric disorders characterized by neurosteroid deficiencies, including epilepsy, depression, anxiety, and possibly neurodegenerative conditions.
Several important research gaps remain to be addressed. First, the precise mechanisms underlying the differential effects of this compound on peripheral versus central nervous system steroidogenesis require further elucidation. Potential explanations include compartmentalization of steroidogenic enzymes in the brain, existence of alternative biosynthetic pathways that bypass 3β-HSD, or compensatory upregulation of neurosteroidogenic enzymes in response to this compound-induced substrate accumulation [1] [2]. Second, the optimal dosing regimens and treatment windows for maximizing therapeutic benefits while minimizing potential side effects need to be systematically established across different disorder models. Third, the potential interactions between this compound and other medications commonly used in neurological and psychiatric practice warrant careful investigation.
From a translational perspective, the repurposing of this compound for neurological indications faces both opportunities and challenges. Its established safety profile in veterinary medicine and existing pharmaceutical development could potentially accelerate clinical translation. However, its previous discontinuation in human medicine due to efficacy and safety concerns for endocrine disorders necessitates careful risk-benefit evaluation for new neurological applications [1]. Future research should focus on identifying specific patient populations most likely to benefit from this compound therapy, potentially those with documented neurosteroid deficiencies or specific neuroendocrine profiles. Additionally, the development of novel formulations with enhanced brain targeting or improved pharmacokinetic properties could potentially maximize therapeutic efficacy while minimizing systemic hormonal effects.
This compound is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which is essential for the synthesis of cortisol, aldosterone, and sex hormones [1]. By reversibly inhibiting this enzyme, this compound effectively reduces circulating cortisol levels, alleviating the clinical signs of HAC (Cushing's syndrome) [2]. It is approved for treating both pituitary-dependent (PDH) and adrenal-dependent (ADH) HAC in dogs [1] [3].
A key consideration is its pharmacokinetics; peak plasma concentration occurs 1.5 to 3.8 hours after administration, and its effect often lasts less than 12 hours [1]. This short duration of action is a primary reason many clinicians now prefer twice-daily dosing regimens [4] [2] [5].
While the manufacturer's label recommends a starting dose of 2.2 to 6.7 mg/kg once daily, a growing body of evidence supports alternative, often lower-dose, protocols [2] [6] [5]. The choice of protocol involves a balance between the speed of symptom control and the risk of adverse effects.
The table below summarizes the primary dosing strategies found in the literature:
| Protocol Type | Recommended Starting Dose | Key Findings and Considerations |
|---|---|---|
| Manufacturer (Once Daily) [2] [5] | 2.2 - 6.7 mg/kg, PO, q24h | Traditional approach; may be sufficient for some dogs but can lead to inconsistent symptom control over 24 hours [4]. |
| Low-Dose Twice Daily [2] [6] [7] | 0.8 - 1.2 mg/kg, PO, q12h | Increasingly preferred protocol. Provides more consistent cortisol suppression and clinical control, with a potentially lower risk of hypoadrenocorticism [8] [7]. |
| High-Dose Once Daily (for small dogs <5 kg) [8] | ~30 mg/dog (approx. 6-13.3 mg/kg), PO, q24h | Studied in dogs under 5 kg. Achieved faster control of polyuria/polydipsia but had a higher incidence of hypoadrenocorticism (2 out of 7 dogs) [8]. |
A 2013 prospective study directly compared once-daily (SID) and twice-daily (BID) administration. It concluded that while both protocols were safe, using this compound BID might increase the number of dogs with a good clinical response [4].
This compound exerts its effect by inhibiting key enzymes in the adrenal steroid synthesis pathway, as illustrated below.
This diagram shows that this compound's primary target is 3β-HSD, blocking the conversion of pregnenolone to progesterone. This inhibition reduces the production of downstream steroids, including cortisol, aldosterone, and androgens [1]. There is also evidence that this compound may inhibit 11β-hydroxylase, an enzyme further along the cortisol synthesis pathway [1] [5].
Monitoring is critical for ensuring efficacy and safety. The paradigm is shifting from relying solely on the ACTH stimulation test to incorporating pre-trilostane cortisol measurements, with clinical signs being the most important indicator of control [6] [5] [3].
The primary goal of therapy is to resolve the clinical signs of HAC (e.g., polyuria, polydipsia, polyphagia). Owner observations are paramount. Using a standardized questionnaire, such as the CushQoL-pet, provides an objective way to track progress [9]. Clinical signs resolve at different rates; while PU/PD may improve quickly, dermatologic changes can take months [9].
Two main laboratory methods are used to assess adrenal function during treatment.
The following workflow outlines the decision-making process for a dog on a stable dose of this compound that is clinically well, using the pre-pill cortisol method.
Interpretation of laboratory results must always be correlated with the dog's clinical signs [6] [9]. A dog with a pre-pill cortisol above the ideal range but no clinical signs of HAC may not need a dose increase [6]. Conversely, a dog with clinical signs and cortisol levels within the "ideal" range may need a dosage adjustment [2].
The most significant adverse effect is iatrogenic hypoadrenocorticism, which can be life-threatening.
This compound remains a safe and effective first-line treatment for canine HAC. The trend in clinical practice is toward initiating therapy with lower doses (e.g., 1 mg/kg) administered twice daily to achieve more consistent control of clinical signs while minimizing the risk of adverse events. Monitoring is best achieved through a combination of careful assessment of clinical signs and strategic use of cortisol testing, with the pre-pill cortisol method offering a practical alternative to the ACTH stimulation test for stable patients. Future large-scale, prospective studies will help to further refine optimal dosing and monitoring protocols.
Canine hyperadrenocorticism (HAC), commonly known as Cushing's syndrome, is a complex endocrine disorder characterized by chronic excessive glucocorticoid production that affects multiple body systems. The condition presents substantial diagnostic and therapeutic challenges for veterinary clinicians and researchers. Pituitary-dependent hyperadrenocorticism (PDH) accounts for approximately 80-85% of naturally occurring cases, while adrenal tumors constitute the remaining 15-20%. For over two decades, trilostane therapy has emerged as the medical treatment of choice for managing this condition, functioning as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase/isomerase enzyme system essential for cortisol synthesis. This inhibition strategy effectively reduces endogenous cortisol production, alleviating the clinical manifestations of the disease while necessitating precise monitoring to balance therapeutic efficacy against potential overtreatment [1] [2].
The historical gold standard for monitoring this compound treatment, the adrenocorticotropic hormone stimulation test (ACTHst), has increasingly been questioned in recent years. Concerns regarding its reliability have centered on several factors: pronounced sensitivity to testing timing relative to this compound administration, limited correlation with clinical signs, availability constraints of synthetic ACTH, and significant cost considerations. These limitations have stimulated the investigation of alternative monitoring strategies, among which the pre-pill cortisol measurement—assessing circulating cortisol concentrations immediately before the next scheduled this compound dose—has demonstrated considerable promise. This methodology capitalizes on the short half-life of both this compound and cortisol, theoretically providing a more accurate reflection of the dog's hypothalamic-pituitary-adrenal axis status during treatment [3] [4].
The pathophysiological rationale for pre-pill cortisol monitoring stems from the dynamic nature of cortisol suppression and recovery in response to this compound administration. As a competitive enzyme inhibitor, this compound's effects are concentration-dependent and transient, with maximal cortisol suppression typically occurring 3-6 hours post-administration and gradually waning thereafter. The pre-pill cortisol measurement, taken at the trough of this compound activity (approximately 10-12 hours after the previous dose for twice-daily regimens), aims to assess the degree of endogenous cortisol recovery, thereby providing insight into the overall control of the disease and the appropriate dosing regimen [2] [4].
Figure 1: Pathophysiology of Hyperadrenocorticism and Evolution of Monitoring Strategies
The standardized collection protocol for pre-pill cortisol assessment requires meticulous attention to timing and sample handling to ensure analytical reliability. Blood samples should be collected via venipuncture with minimal stress to the animal, as stress-induced cortisol release can significantly alter results. The timing of collection is critically important—samples must be obtained immediately before the next scheduled this compound dose, which typically corresponds to 10-12 hours after the previous administration for twice-daily regimens or 24 hours for once-daily protocols. This timing captures the trough cortisol concentration, representing the point of maximal recovery from this compound inhibition and providing the most accurate assessment of endogenous cortisol production [3] [4].
Patient preparation is essential for reliable results. Visits should be scheduled consistently relative to medication administration, and owners should be carefully instructed to administer this compound at the same time each day with a small amount of food, as this compound absorption is enhanced by feeding. Upon presentation, blood collection should be performed within 15-20 minutes of arrival to minimize stress-related artifacts. If possible, stress-minimization techniques should be employed, including allowing acclimation time in the consultation room, using familiar handlers, and employing gentle restraint methods. These measures help reduce false elevations in cortisol measurements that could lead to inappropriate dose adjustments [3].
Sample integrity must be maintained throughout the pre-analytical phase to ensure accurate results. Serum is the preferred matrix for cortisol determination, with plasma (heparin or EDTA) as an acceptable alternative. Hemolyzed, lipemic, or icteric samples should be noted as these may interfere with certain analytical methods. For cortisol quantification, several validated methodologies are available with varying performance characteristics. Immunoassays including chemiluminescence (CLIA) and enzyme-linked immunosorbent assay (ELISA) offer practical sensitivity and throughput for clinical applications, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior specificity for research applications requiring high precision, particularly for low cortisol concentrations near the limit of quantification [5] [6].
Method validation parameters should be established for each laboratory, including precision (intra-assay and inter-assay coefficient of variation), accuracy (recovery), linearity, and limit of quantification. For pre-pill cortisol monitoring, the analytical measurement range should ideally span 1-500 nmol/L to encompass the clinically relevant decision thresholds. Quality control materials at low, medium, and high cortisol concentrations should be included in each analytical run. For laboratories implementing method transfers or validation, the following performance standards are recommended: intra-assay CV <8%, inter-assay CV <12%, and mean recovery of 90-110% [5] [6].
Figure 2: Pre-Pill Cortisol Monitoring Workflow from Sample Collection to Analysis
Standard operating procedures (SOPs) should be established and rigorously followed for all aspects of pre-pill cortisol monitoring to minimize pre-analytical and analytical variability. The SOP should comprehensively address patient preparation, sample collection techniques, sample processing, storage conditions, analytical methodology, and results reporting. Personnel training should emphasize consistent technique for low-stress handling and proper sample processing, as these factors significantly impact result reliability. Documentation should include any potential confounding factors observed during collection, such as patient anxiety, difficult venipuncture, or deviations from standard timing [3].
A robust quality assurance program is essential for maintaining analytical integrity. This should include regular participation in external quality assessment schemes, internal quality control protocols with established acceptability criteria, and routine instrument maintenance and calibration. For longitudinal monitoring of individual patients, consistency in testing conditions (time of day, laboratory methodology, sample type) enhances the reliability of trend analysis. Any changes in analytical methodology should trigger method comparison studies and possible re-baselining of therapeutic targets [5] [6].
The interpretation of pre-pill cortisol results requires integration of quantitative values with clinical assessment, as no single biochemical parameter perfectly correlates with clinical status in all patients. Based on current evidence, the following therapeutic ranges are recommended for dogs receiving twice-daily this compound therapy [4]:
Table 1: Interpretation of Pre-Pill Cortisol Results in this compound-Treated Dogs
| Pre-Pill Cortisol Concentration | Interpretation | Recommended Action |
|---|---|---|
| <40 nmol/L (≈1.5 μg/dL) | Excessive control | Consider dose reduction; evaluate for clinical signs of hypoadrenocorticism |
| 40-138 nmol/L (≈1.5-5 μg/dL) | Adequate control | Maintain current dose if clinical control is satisfactory |
| >138 nmol/L (≈5 μg/dL) | Inadequate control | Consider dose increase or frequency adjustment |
These ranges should be applied as guidelines rather than absolute thresholds, with clinical judgment playing a paramount role in therapeutic decisions. Dogs with persistent clinical signs despite cortisol concentrations within the "adequate" range may benefit from dose adjustment or split dosing, while asymptomatic dogs with concentrations slightly below the target range may not require intervention. This approach recognizes the individual variability in this compound response and the complex relationship between cortisol concentrations and clinical signs [3] [4].
The clinical assessment should include systematic evaluation of the classic signs of hypercortisolism, including polyuria/polydipsia, polyphagia, abdominal distension, skin changes, and exercise intolerance. Validated owner questionnaires can provide objective assessment of clinical control and should be incorporated into the monitoring protocol. Additionally, assessment of possible iatrogenic hypoadrenocorticism is essential when pre-pill cortisol concentrations are low, with particular attention to lethargy, anorexia, vomiting, diarrhea, and electrolyte abnormalities [1] [2].
Research has demonstrated that pre-pill cortisol monitoring shows superior clinical correlation compared to traditional ACTH stimulation testing in many cases. A critical advantage is its better performance in identifying excessively controlled dogs at risk of hypoadrenocorticism. However, clinicians should recognize that no monitoring method is infallible, and a multimodal approach incorporating multiple biochemical parameters alongside thorough clinical assessment provides the most comprehensive evaluation of treatment efficacy [4].
Table 2: Comparison of Monitoring Methods for this compound Therapy in Canine Hyperadrenocorticism
| Monitoring Method | Advantages | Limitations | Clinical Utility |
|---|---|---|---|
| Pre-pill cortisol | Better correlation with clinical signs [4], identifies over-suppression [4], cost-effective [3] | Affected by stress [3], fluctuations occur [3] | Primary monitoring method |
| ACTH stimulation test | Traditional standard, assesses adrenal reserve | Timing-dependent [2], poor clinical correlation [2], cost/availability issues [3] | Reserved for ill dogs or suspected overdose |
| Post-pill cortisol | Assesses maximal drug effect | Does not reflect overall control, highly timing-dependent | Supplemental information |
| Urine cortisol:creatinine ratio | Non-invasive, integrated measurement | High variability, poor discrimination [2] | Limited utility for monitoring |
| Haptoglobin | Objective marker, good specificity (90.0%) [1] | Moderate sensitivity (65.6%) [1] | Adjunct biomarker |
The performance characteristics of pre-pill cortisol monitoring have been evaluated in several studies. One investigation found moderate agreement (weighted kappa 0.55) between paired cortisol measurements taken one hour apart, with discrepant group assignment occurring in 30% of pairs, potentially leading to different therapeutic decisions. This highlights the importance of recognizing biological variability in cortisol concentrations and repeating measurements when results are inconsistent with clinical assessment [3].
Recent research has investigated alternative biomarkers that may complement or supplement cortisol measurements in monitoring this compound therapy. Among these, haptoglobin has demonstrated particularly promising performance characteristics. In one comprehensive evaluation of 12 different monitoring methods, haptoglobin concentration was significantly associated with clinical score and showed high specificity (90.0%) in identifying well-controlled dogs at a cutoff of 151 mg/dL, with moderate sensitivity (65.6%) for detecting undercontrolled dogs [1].
The biological rationale for haptoglobin as a monitoring tool stems from its behavior as a moderate acute-phase protein that is elevated in hypercortisolemic states and declines with effective this compound treatment. Unlike cortisol measurements, haptoglobin concentrations are not subject to diurnal fluctuations or stress-induced artifacts, potentially providing a more stable objective marker of disease control. However, it is important to note that haptoglobin can be elevated in various inflammatory conditions unrelated to hyperadrenocorticism, limiting its specificity as a standalone test [1].
Hepatic enzyme activities have also shown association with control status in this compound-treated dogs. Alanine aminotransferase (ALT) and gamma-glutamyl transferase (γGT) activities were significantly higher in undercontrolled dogs compared to well-controlled dogs. Cutoff values of ≥86 U/L for ALT and ≥5.8 U/L for γGT were significantly associated with poor control of hypercortisolism. These enzymes may serve as useful adjunct markers particularly in cases where cortisol measurements provide conflicting or ambiguous results [1].
While pre-pill cortisol monitoring represents a significant advance in the management of canine hyperadrenocorticism, several methodological limitations warrant consideration. Biological variability in cortisol concentrations can lead to inconsistent results, as demonstrated by studies showing only moderate agreement between paired measurements taken one hour apart. Stress during veterinary visits can artificially elevate cortisol measurements, potentially leading to misinterpretation of control status. Additionally, the optimal therapeutic ranges continue to be refined as additional evidence accumulates [3].
Future research directions should focus on refining reference ranges based on larger prospective studies, evaluating the combined use of pre-pill cortisol with other biomarkers such as haptoglobin to improve monitoring accuracy, and establishing standardized protocols for different this compound formulations and dosing regimens. The development of continuous cortisol monitoring technologies, similar to those used in glucose monitoring, could potentially revolutionize management of this condition by providing detailed cortisol profiles without the confounding effects of clinic-related stress [7].
Several pre-analytical factors can significantly influence pre-pill cortisol results, potentially compromising their clinical utility if not properly recognized and managed. Stress associated with veterinary visits represents the most substantial confounding variable, as apprehension, transportation, and clinical handling can stimulate cortisol release independent of the underlying disease process. Studies have documented that specific circumstances such as excessive barking during hospitalization, difficulties during blood collection, or excitement upon arrival can cause discrepant results between sequential measurements [3].
The timing of sample collection relative to this compound administration is critical for accurate interpretation. The pre-pill cortisol is intended to represent the trough concentration after the previous dose has largely been metabolized and before the next dose is administered. Deviations from the standard 10-12 hour interval for twice-daily dosing can produce misleading results, as cortisol concentrations may be either suppressed (if collected too soon after the previous dose) or elevated (if collected too long after the previous dose). Consistency in collection timing is essential for reliable longitudinal monitoring [3] [4].
Individual biological variation in cortisol concentrations presents another challenge for interpretation. One study demonstrated that when two pre-pill cortisol measurements were taken one hour apart, discrepant results leading to different therapeutic decisions occurred in 30% of sample pairs. This variability underscores the importance of not relying on a single measurement in isolation, particularly when the result is inconsistent with the clinical picture or when considering significant dose adjustments [3].
Analytical methodology can significantly impact measured cortisol concentrations, necessitating method-specific reference ranges and careful interpretation of serial results when testing methods change. Immunoassays (CLIA, ELISA) may cross-react with other steroids, potentially overestimating true cortisol concentrations, while LC-MS/MS offers superior specificity but may not be routinely available in all clinical settings. Method validation should include verification that structurally related steroids such as testosterone, prednisolone, methylprednisolone, progesterone, 17-hydroxyprogesterone, and prednisone do not significantly interfere with cortisol quantification [5] [6].
Sample matrix effects represent another consideration in cortisol analysis. While serum is the preferred matrix, plasma (with appropriate anticoagulants) may also be used, though matrix-specific differences should be evaluated during method validation. For laboratories implementing cortisol testing, establishment of method-specific reference ranges using samples from healthy dogs and this compound-treated dogs with well-controlled disease is recommended to ensure appropriate interpretation of results [5].
The implementation of pre-pill cortisol monitoring represents a significant advancement in the management of canine hyperadrenocorticism treated with this compound. This methodology addresses several limitations of the traditional ACTH stimulation test, including better correlation with clinical signs, improved identification of over-suppression, and practical advantages regarding cost and availability. When implemented with strict attention to protocol standardization, appropriate timing, and stress minimization, pre-pill cortisol monitoring provides clinicians with a valuable tool for individualizing therapy and optimizing outcomes for dogs with this complex endocrine disorder.
The integration of multiple monitoring parameters, including clinical assessment, pre-pill cortisol concentrations, and emerging biomarkers such as haptoglobin and hepatic enzymes, provides a comprehensive approach to therapy management. Future developments in continuous monitoring technology and refined therapeutic targets based on accumulating evidence will further enhance our ability to manage this challenging condition. Through the application of these structured protocols and careful interpretation of results within the clinical context, clinicians and researchers can achieve improved precision in this compound therapy management.
This compound is a synthetic steroid analogue originally developed as an inhibitor of adrenal steroidogenesis due to its ability to competitively and reversibly inhibit 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal enzyme in the biosynthesis of corticosteroids including cortisol and aldosterone [1]. While initially approved for treating Cushing's syndrome in humans and later widely adopted in veterinary medicine for canine hyperadrenocorticism, this compound has recently emerged as a promising candidate for inflammatory disease research due to its discovered anti-inflammatory and analgesic properties in preclinical models [2] [3]. The drug's mechanism extends beyond its primary enzyme inhibition, potentially involving modulation of neurosteroid pathways and effects on glucocorticoid receptor expression and 11β-hydroxysteroid dehydrogenase enzymes, creating a multifaceted pharmacological profile that warrants systematic investigation in inflammation models [1] [4].
The repurposing of this compound for inflammation research offers significant advantages to the drug development community, as its existing safety profile and well-characterized pharmacokinetics in multiple species can potentially accelerate translational pathways [2]. Recent evidence indicates that this compound administration influences brain levels of neurosteroids with anticonvulsant properties such as allopregnanolone, suggesting broader neurological implications that may intersect with inflammatory modulation [1] [5]. These application notes provide detailed methodologies for evaluating this compound in standardized rodent inflammation models, enabling researchers to systematically explore its therapeutic potential and mechanism of action in inflammatory conditions.
This compound functions primarily as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), the enzyme essential for converting pregnenolone to progesterone in the steroid synthesis pathway [6]. This inhibition effectively blocks production of cortisol, aldosterone, and sex hormones downstream of progesterone in the adrenal cortex [4]. Beyond this primary mechanism, research has revealed additional pharmacological effects including potential inhibition of 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase (11β-HSD), enzymes involved in the interconversion of active cortisol and inactive cortisone [1] [4]. In rodent studies, this compound has demonstrated modulatory effects on glucocorticoid receptors, significantly decreasing glucocorticoid receptor mRNA expression and increasing 11β-HSD2 expression, which inactivates glucocorticoids [1]. These multifaceted mechanisms likely contribute to the observed anti-inflammatory and analgesic effects independent of traditional glucocorticoid pathways.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Tmax (hours) | Key Metabolites | Elimination Pathways |
|---|---|---|---|---|
| Mouse | Intraperitoneal | 0.5-1 | Ketothis compound | Hepatic/Renal |
| Rat | Oral | 2-4 | Ketothis compound | Biliary (conjugated), Renal (unconjugated) |
| Dog | Oral | 1.7-3.8 | Ketothis compound | Renal/Biliary within 12 hours |
| Human | Oral | 2-6 | Ketothis compound | Renal/Biliary within 6-8 hours |
Following administration, this compound undergoes rapid metabolism to its primary active metabolite, 17-ketothis compound, with this conversion being both rapid and reversible [1]. Ex vivo studies indicate that 17-ketothis compound demonstrates greater potency than the parent compound in inhibiting cortisol and corticosterone secretion [1]. In pharmacokinetic studies conducted in rats, this compound was observed to undergo reversible metabolism to form keto-trilostane, with nearly complete recovery of the drug and its metabolites occurring within 24-48 hours through renal and biliary pathways [1]. These pharmacokinetic properties inform critical experimental parameters including dosing timing, administration routes, and sample collection windows for inflammation studies.
Table 2: Anti-inflammatory and Analgesic Effects of this compound in Rodent Models
| Model Type | Inducing Agent | This compound Dose | Key Outcomes | Significance |
|---|---|---|---|---|
| Systemic Inflammation | LPS (0.25 mg/kg ip) | 30 mg/kg ip | 64.3% reduction in TNF-α | P < 0.05 |
| Pulmonary Inflammation | LPS (50 μg intranasal) | 30 mg/kg ip | 71% reduction in MCP-1 | P < 0.0001 |
| Delayed-type Hypersensitivity | DNFB (0.2% ear challenge) | 30 mg/kg ip (two doses) | Significant reduction in ear swelling | P < 0.05 |
| Thermal Nociception | Hot plate (52°C) | 30 mg/kg ip | Increased paw-lick latency | Significant effect |
| Inflammatory Pain | Formalin (2% paw injection) | 30 mg/kg ip | Reduced pain behaviors in late phase | Significant effect |
Research has demonstrated this compound's efficacy across multiple preclinical inflammation models, supporting its potential as a novel anti-inflammatory agent [2] [3]. In LPS-induced systemic inflammation, this compound pretreatment significantly inhibited TNF-α production, a key pro-inflammatory cytokine, with reduction comparable to dexamethasone positive controls [2]. Similarly, in localized pulmonary inflammation models, this compound effectively suppressed MCP-1 production, a chemokine critical for monocyte recruitment [2]. The drug also showed significant activity in delayed-type hypersensitivity models, reducing antigen-specific inflammatory responses, and demonstrated analgesic properties in both thermal nociception and formalin-induced inflammatory pain models [2] [3].
The choice of inflammation model should align with specific research objectives, as each system offers distinct advantages for investigating this compound's mechanisms and therapeutic potential. LPS-induced models provide robust, reproducible systems for studying acute innate immune responses and cytokine production, particularly relevant for screening anti-cytokine therapies [2]. The DNFB-induced delayed-type hypersensitivity model offers a more complex immune response involving T-cell activation and antigen recognition, making it suitable for investigating adaptive immune modulation [2]. For pain-related endpoints, the formalin test allows discrimination between early (neurogenic) and late (inflammatory) pain phases, with this compound demonstrating particular efficacy in the inflammatory phase [2] [3]. Each model presents unique opportunities to elucidate different aspects of this compound's multifaceted anti-inflammatory activity.
The critical time points for this model include the 15-minute pretreatment with this compound before LPS challenge and the 90-minute post-LPS time point for cytokine measurement, which corresponds to peak TNF-α production [2]. This protocol utilizes six animals per treatment group to achieve statistical power, with randomization to control for cage effects. The 30 mg/kg this compound dose was selected based on being the highest reported dose in mice without adverse effects in preliminary studies [2].
The intranasal instillation technique requires practice to ensure consistent delivery to the lungs rather than the gastrointestinal tract. The vertical positioning and multiple small boluses enhance pulmonary distribution. The 4-hour time point represents the peak of MCP-1 production in this model [2]. Lung homogenization should be performed consistently across all samples, with maintenance on ice during processing to prevent protein degradation.
The DTH model requires careful timing of sensitization and challenge, with the 5-day interval between sensitization and challenge being critical for optimal T-cell mediated response [2]. The two-dose this compound regimen addresses both the initiation and maintenance phases of the hypersensitivity response. Ear thickness measurements should be performed by an investigator blinded to treatment groups to minimize bias, with multiple measurements per ear to ensure accuracy.
Diagram 1: Experimental workflow for DNFB-induced delayed-type hypersensitivity study. The diagram illustrates the multi-phase protocol including sensitization, rest period, challenge, and measurement time points with this compound administration schedule.
Diagram 2: Proposed mechanistic pathway of this compound anti-inflammatory and analgesic effects. The diagram illustrates multiple potential mechanisms including enzyme inhibition, altered steroid synthesis, neurosteroid production, and glucocorticoid receptor modulation converging on cytokine reduction and physiological effects.
In the LPS-induced systemic inflammation model, this compound pretreatment at 30 mg/kg should produce approximately 60-70% reduction in serum TNF-α levels compared to vehicle-treated controls [2]. The positive control dexamethasone (20 mg/kg) typically reduces TNF-α to near background levels, providing a benchmark for maximal inhibition [2]. For the pulmonary inflammation model, this compound should demonstrate 70-75% reduction in MCP-1 levels in lung homogenates, comparable to dexamethasone effects [2]. In the DTH model, this compound treatment should significantly reduce ear swelling by approximately 40-60% at both 24 and 48-hour time points compared to vehicle controls [2].
Statistical analysis should employ one-way ANOVA with appropriate post-hoc tests for multiple comparisons, with significance set at P < 0.05 [2]. Data should be presented as mean ± SEM with n=6 animals per group providing sufficient power for detecting significant effects based on original studies [2]. For the formalin test, analysis should separately evaluate early (0-10 minutes) and late (10-30 minutes) phases, with this compound expected to show significant effects primarily in the late inflammatory phase [2] [3].
The experimental protocols outlined herein provide standardized methodologies for investigating the novel anti-inflammatory and analgesic properties of this compound in well-established rodent models [2] [3]. The consistency of this compound's effects across diverse models—from systemic LPS challenge to antigen-specific hypersensitivity—supports its potential as a multi-faceted anti-inflammatory agent with a unique mechanism distinct from conventional NSAIDs or corticosteroids [2]. The addition of pain-related endpoints further enhances the translational relevance of these models for inflammatory conditions where pain is a significant component.
These application notes should enable researchers to systematically evaluate this compound's therapeutic potential and contribute to understanding its complex mechanisms beyond 3β-HSD inhibition [1] [4]. Future research directions should explore dose-response relationships across these models, chronic inflammation models, and combination therapies with existing anti-inflammatory agents. The repurposing of established drugs like this compound for new indications represents an efficient strategy for drug development, potentially accelerating the translation of these findings to clinical applications [2].
Trilostane is a synthetic steroid analogue that represents a unique therapeutic approach for managing advanced breast cancer in postmenopausal women, particularly those who have developed resistance to conventional endocrine therapies. Originally developed in the 1970s, this compound was first approved for treating Cushing's syndrome before being repurposed for oncology applications. Its distinctive dual mechanism of action targets both estrogen receptor signaling and adrenal steroidogenesis pathways, offering a valuable therapeutic alternative when standard treatments fail. Despite being withdrawn from the human market in the 1990s in the United States due to safety concerns and inconsistent efficacy profiles, this compound continues to be studied for niche applications in oncology and remains clinically relevant in veterinary medicine for treating canine Cushing's syndrome. The compound's multifaceted pharmacology and potential applications in treatment-resistant breast cancer merit continued scientific attention, particularly as research reveals additional mechanisms that may be exploited therapeutically.
This compound's therapeutic activity in breast cancer derives from two primary, complementary mechanisms that distinguish it from other endocrine therapies:
Steroidogenesis Inhibition: this compound functions as a competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal enzyme in adrenal steroid biosynthesis. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids (pregnenolone, 17α-hydroxypregnenolone, dehydroepiandrosterone) to Δ4-3-ketosteroids (progesterone, 17α-hydroxyprogesterone, androstenedione). By inhibiting this critical enzymatic step, this compound effectively blocks the production of all major classes of steroid hormones, including glucocorticoids, mineralocorticoids, androgens, progestogens, and indirectly, estrogens. This comprehensive suppression of steroidogenesis is particularly relevant in postmenopausal women, where peripheral tissues (including breast tissue) continue to produce estrogen through the conversion of adrenal androgens. [1] [2]
Estrogen Receptor Modulation: Beyond its effects on steroid synthesis, this compound demonstrates allosteric antiestrogenic activity through direct interactions with the estrogen receptor. Research indicates that this compound functions as a noncompetitive antagonist at the estrogen receptor level, potentially modulating receptor conformation and downstream signaling. This unique property allows this compound to simultaneously target both the estrogen-dependent and growth factor-dependent pathways through which estradiol stimulates breast cancer cell proliferation. This dual targeting capability is especially valuable in overcoming resistance mechanisms that may develop during treatment with selective estrogen receptor modulators like tamoxifen or aromatase inhibitors. [1] [3]
Table 1: Comparative Mechanisms of Action for Breast Cancer Therapies
| Therapeutic Class | Molecular Target | Primary Effect | Limitations |
|---|---|---|---|
| This compound | 3β-HSD & Estrogen Receptor | Dual steroidogenesis inhibition & ER modulation | Gastrointestinal toxicity, requires corticosteroid replacement |
| Aromatase Inhibitors | Aromatase Enzyme | Blocks estrogen synthesis | Only effective in postmenopausal women |
| Selective Estrogen Receptor Modulators | Estrogen Receptor | Competitive ER antagonism | Increased thrombosis risk, uterine cancer concerns |
| Selective Estrogen Receptor Degraders | Estrogen Receptor | ER degradation | Different toxicity profile |
The clinical foundation for this compound in breast cancer management stems from several key investigations conducted during the 1980s and 1990s. A significant study published in 1990 by Ingle et al. evaluated the combination of this compound plus hydrocortisone in 32 women with progressive metastatic breast cancer. This patient population consisted of postmenopausal (81%) or previously castrated (19%) women who had demonstrated response to prior hormonal therapy (81%) or had estrogen receptor-positive disease (41% at study entry). All participants had measurable disease and had undergone extensive prior treatments, with 59% having received one prior hormonal therapy, 38% having received two, and 3% having received three prior regimens. The study implemented a dose escalation protocol, initiating this compound at 60 mg four times daily and increasing to a maintenance dose of 240 mg four times daily over 10 days, complemented by hydrocortisone (10 mg at 8 a.m. and 5 p.m., 20 mg at bedtime) to prevent adrenal insufficiency. [4]
The trial demonstrated promising clinical activity in this treatment-resistant population, with 12 patients (38%) achieving objective response (95% confidence interval: 21-56%). The median time to disease progression was 140 days, median duration of response reached 278 days, and median survival was 556 days. These outcomes were particularly noteworthy given the advanced, pretreated nature of the patient population and established this compound's potential as a viable option for women who had exhausted conventional endocrine therapies. The toxicity profile was manageable, with common adverse effects including lethargy, lightheadedness, diarrhea, and abdominal discomfort. Approximately 34% of patients (11/32) required dosage reduction, primarily due to gastrointestinal side effects, and one patient discontinued treatment due to this compound-induced leukopenia. [4]
Although this compound is no longer commercially available for human use in most markets, research interest continues, particularly in defining its potential role in specific breast cancer subtypes or combination regimens. A Phase IV non-randomized study of Modrenal (this compound) was registered to evaluate its efficacy in postmenopausal women with advanced, estrogen receptor-positive breast cancer who had relapsed or proven refractory to prior hormonal therapies, including at least one aromatase inhibitor. This study, while no longer recruiting, reflects ongoing scientific interest in characterizing this compound's activity in contemporary treatment sequences and against modern therapeutic backgrounds. The inclusion criteria required patients to have measurable disease according to RECIST criteria, performance status ≤2 on the ECOG scale, and adequate hematological, hepatic, and renal function. Exclusion criteria encompassed inflammatory breast cancer, brain metastases, known adrenal insufficiency, and various concurrent medical conditions that could compromise safety or interpretability of results. [5]
Table 2: Clinical Efficacy of this compound in Breast Cancer Trials
| Study Parameter | Ingle et al. (1990) | Ongoing Phase IV Study |
|---|---|---|
| Patient Population | Metastatic breast cancer, postmenopausal/castrated, prior hormone therapy exposure | Advanced ER+ breast cancer, failed prior endocrine therapies including AI |
| Sample Size | 32 | Target: 61 |
| Prior Therapies | 1-3 hormonal regimens | Relapsed/refractory to hormone therapies, including AIs |
| Objective Response Rate | 38% (12/32) | Not yet reported |
| Median Duration of Response | 278 days | Not yet reported |
| Median Survival | 556 days | Not yet reported |
| Common Toxicities | Lethargy, lightheadedness, diarrhea, abdominal discomfort | Not yet reported |
Purpose: To evaluate the direct antiproliferative effects of this compound on breast cancer cell lines and characterize its mechanisms of action at the cellular level.
Cell Culture Preparation:
Compound Treatment:
Proliferation and Viability Assessment:
Data Analysis:
Purpose: To determine the antitumor efficacy of this compound in vivo using patient-derived xenografts or established breast cancer cell line models in immunocompromised mice.
Animal Model Establishment:
Treatment Protocol:
Endpoint Analyses:
Figure 1: this compound Pharmacological Pathway Diagram illustrating the sequential processes from administration through metabolic activation to dual mechanisms of action and ultimate therapeutic effect.
This compound is characterized by its low water solubility, presenting formulation challenges that must be addressed to ensure consistent oral bioavailability. The compound is typically formulated as solid oral capsules containing the active pharmaceutical ingredient along with standard pharmaceutical excipients. Stability studies indicate that this compound capsules should be stored in tight, light-resistant containers at controlled room temperature (25°C/77°F), with brief excursions permitted between 15°C-30°C (59°F-86°F). Under these conditions, the product maintains stability throughout its assigned shelf life. It is critical to note that compounded formulations may exhibit different stability and bioavailability profiles compared to commercially manufactured products, necessitating rigorous quality control measures when using non-standard preparations. [1] [6]
Clinical protocols for this compound in breast cancer have utilized specific dosing strategies to balance efficacy with tolerability:
Initiation Phase: Therapy typically begins at lower doses to assess individual tolerance, with studies using 60 mg administered four times daily (240 mg total daily dose). This approach allows for identification of idiosyncratic reactions or unusual sensitivity before achieving full therapeutic exposure.
Maintenance Phase: After a brief escalation period (typically 7-10 days), the dose is increased to 240 mg four times daily (960 mg total daily dose) for continuous treatment. Administration with food is recommended to potentially enhance absorption and mitigate gastrointestinal irritation.
Corticosteroid Supplementation: To prevent adrenal insufficiency resulting from this compound-induced cortisol suppression, concurrent glucocorticoid replacement is essential. Studies have employed hydrocortisone at 10 mg at 8 a.m. and 5 p.m., with 20 mg at bedtime. Alternative regimens using prednisolone or dexamethasone may be considered based on clinician preference and patient factors.
Dose Modification Guidelines: Protocol-specified dose reductions (typically by 25-50%) are indicated for persistent moderate to severe adverse effects, particularly gastrointestinal toxicity (nausea, diarrhea, abdominal discomfort) or laboratory abnormalities (electrolyte imbalances, leukopenia). [1] [4]
Vigilant safety monitoring is imperative during this compound therapy due to its endocrine effects and historical safety profile:
Baseline Assessment: Complete medical history, physical examination, ECOG performance status, complete blood count with differential, comprehensive metabolic panel (including electrolytes, renal and hepatic function), and baseline cortisol/ACTH levels.
Routine Monitoring: Schedule follow-up assessments at 2 weeks, 4 weeks, and every 3 months thereafter, including symptom review, physical examination, and laboratory studies. More frequent monitoring may be warranted during dose escalation or following dose modifications.
Adrenal Function Monitoring: Regular assessment of morning cortisol and ACTH stimulation tests as clinically indicated to detect adrenal insufficiency. Patients should be educated about signs and symptoms of hypocortisolism (weakness, fatigue, nausea, dizziness, hyperpigmentation).
Management of Adverse Events:
Table 3: Safety Monitoring Protocol for this compound Therapy
| Assessment | Baseline | Week 2 | Week 4 | Every 3 Months | As Clinically Indicated |
|---|---|---|---|---|---|
| Symptom Assessment | ✓ | ✓ | ✓ | ✓ | ✓ |
| Physical Examination | ✓ | ✓ | ✓ | ✓ | ✓ |
| Complete Blood Count | ✓ | ✓ | ✓ | ✓ | ✓ |
| Comprehensive Metabolic Panel | ✓ | ✓ | ✓ | ✓ | ✓ |
| Cortisol/ACTH Levels | ✓ | ✓ | For symptoms of adrenal insufficiency | ||
| ACTH Stimulation Test | ✓ | For abnormal cortisol levels or symptoms | |||
| Tumor Assessment | ✓ | ✓ | For progression concerns |
Recent investigations have revealed that this compound's impact extends beyond peripheral steroidogenesis to influence central neurosteroid pathways with potential therapeutic implications. Research indicates that this compound administration modulates the hypothalamic-pituitary-adrenal axis in ways that increase brain levels of neuroactive steroids, particularly allopregnanolone, a potent positive modulator of GABAₐ receptors with demonstrated anticonvulsant and antidepressant properties. This emerging understanding suggests potential applications in managing neurological complications in cancer patients, including depression, anxiety, and possibly seizure disorders. The relationship between this compound and neurosteroidogenesis represents a promising area for translational research, potentially expanding the therapeutic utility of this compound beyond endocrine and oncological indications. [2] [7]
Despite its established history, this compound continues to present intriguing research opportunities that merit contemporary investigation:
Combination Therapy Strategies: Systematic evaluation of this compound in combination with targeted agents (CDK4/6 inhibitors, PI3K inhibitors, mTOR inhibitors) to determine potential synergistic effects and optimal sequencing in relation to other endocrine therapies.
Biomarker Development: Identification of predictive biomarkers beyond estrogen receptor status that might identify patient subsets most likely to benefit from this compound therapy, potentially including expression patterns of 3β-HSD isozymes or specific estrogen receptor conformations.
Novel Formulation Approaches: Development of advanced drug delivery systems to improve this compound's bioavailability and reduce peak concentration-dependent side effects, potentially enhancing its therapeutic index.
Mechanism Elucidation: Further characterization of this compound's effects on non-traditional targets, including its potential interactions with 11β-hydroxysteroid dehydrogenase enzymes and glucocorticoid receptor signaling pathways.
Expanded Indication Exploration: Preclinical and clinical investigation of this compound in other hormone-dependent malignancies, including prostate cancer and certain forms of ovarian cancer. [1] [3] [2]
Figure 2: Future Research Directions for this compound illustrating key investigative areas and their potential clinical applications.
This compound represents a therapeutically distinct agent with demonstrated clinical activity in postmenopausal women with advanced, hormone receptor-positive breast cancer who have progressed on prior endocrine therapies. Its dual mechanism of action, encompassing both inhibition of adrenal steroidogenesis and allosteric modulation of estrogen receptor activity, provides a unique approach to targeting hormone-sensitive malignancies. While safety concerns and the development of alternative endocrine agents have limited this compound's contemporary clinical use in human oncology, it remains a valuable research tool for understanding resistance mechanisms in hormone-dependent cancers and exploring novel therapeutic combinations. The continuing elucidation of its effects on neurosteroid pathways and potential applications in neurological conditions further underscores the compound's multifaceted pharmacology. For researchers and drug development professionals, this compound serves as a compelling example of how understanding a drug's complete pharmacological profile can reveal unexpected therapeutic opportunities beyond initial indications.
Trilostane is a synthetic steroid analogue that functions as a competitive reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a pivotal component in adrenal steroid biosynthesis. First synthesized in the 1970s, this compound was initially developed for human medical use with FDA approval in 1984 but was subsequently withdrawn from the human market in 1994 due to inconsistencies in efficacy and safety concerns. Despite this setback, this compound has emerged as a cornerstone therapeutic agent in veterinary medicine, particularly for the management of canine Cushing's syndrome, receiving approval from both the FDA and European Medicines Agency for this indication. The drug's unique mechanism of action and favorable safety profile compared to historical treatments have cemented its position in veterinary endocrinology, while ongoing research continues to reveal potential applications beyond its current uses. [1] [2]
From a chemical perspective, this compound (C20H27NO3) is classified as an androstane derivative with a molecular weight of 329.44 g/mol. Its chemical structure features an epoxy bridge and carbonitrile group that contribute to its enzyme inhibitory properties. The drug undergoes hepatic metabolism to form its primary active metabolite, 17-ketothis compound, which demonstrates even greater potency as a 3β-HSD inhibitor than the parent compound. This metabolite circulates at approximately 3-fold higher concentrations than this compound and contributes significantly to the drug's therapeutic effects. Both this compound and its active metabolite exhibit relatively short half-lives of approximately 1.2 hours, necessitating careful timing of administration and monitoring in clinical practice. [1] [3] [2]
This compound exerts its therapeutic effects through competitive inhibition of 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD), a crucial enzyme in the steroidogenic pathway that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. This enzymatic blockade specifically impedes the conversion of pregnenolone to progesterone, thereby disrupting the downstream synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. Unlike cytotoxic agents such as mitotane that cause adrenal destruction, this compound's inhibition is dose-dependent and reversible, allowing for more precise control of adrenal suppression and reducing the risk of permanent hypoadrenocorticism. This mechanistic distinction represents a significant therapeutic advantage, particularly for long-term management of chronic conditions like Cushing's syndrome. [1] [2] [4]
Recent research has revealed that this compound's pharmacological effects extend beyond its primary enzyme inhibition. Studies in canine models indicate that the drug also modulates the cortisone-cortisol shuttle by affecting 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, potentially activating 11β-HSD2 (which inactivates cortisol) while inhibiting 11β-HSD1 (which activates cortisol). Additionally, investigations in rat models demonstrate that this compound decreases glucocorticoid receptor gene transcription and translation, thereby reducing tissue sensitivity to glucocorticoids rather than solely reducing circulating hormone levels. These pleiotropic effects suggest a more complex mechanism of action than initially recognized and may explain some of this compound's clinical efficacy in cases where cortisol measurements alone do not correlate perfectly with symptomatic improvement. [1] [5]
Emerging evidence indicates that this compound significantly influences neurosteroid pathways, potentially enabling applications beyond adrenal disorders. Through its inhibition of 3β-HSD, this compound causes accumulation of pregnenolone and subsequent shunting toward alternative metabolic pathways, resulting in increased production of neuroactive steroids with anticonvulsant and antidepressant properties. Particularly notable is this compound's ability to elevate levels of allopregnanolone, a neurosteroid with potent positive allosteric modulatory effects on GABAA receptors. This mechanism has sparked interest in this compound's potential applications for neurological and psychiatric conditions, including epilepsy, depression, and anxiety disorders, positioning it as a multifaceted therapeutic agent worthy of further investigation. [1] [5]
Table 1: Key Pharmacodynamic Properties of this compound
| Target | Action | Biological Consequence | Therapeutic Relevance |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase | Competitive reversible inhibition | Reduced conversion of pregnenolone to progesterone | Decreased cortisol and aldosterone synthesis |
| 11β-hydroxysteroid dehydrogenase type 2 | Activation (indirect) | Enhanced cortisol inactivation | Improved control of glucocorticoid excess |
| Glucocorticoid receptor | Downregulation | Reduced tissue sensitivity to glucocorticoids | Symptomatic improvement beyond hormone reduction |
| Neurosteroid pathways | Modulation | Increased allopregnanolone production | Potential neurological and psychiatric applications |
This compound has established itself as a first-line therapeutic for canine Cushing's syndrome (hyperadrenocorticism), with demonstrated efficacy for both pituitary-dependent and adrenal-dependent forms of the disease. As the only FDA-approved medication for both variants of canine Cushing's syndrome, this compound offers a favorable risk-benefit profile compared to historical treatments. Clinical studies involving 78 dogs treated with this compound for up to three years reported effective long-term management with no significant changes in adrenal size observed during the treatment period, indicating the preservation of adrenal gland integrity despite chronic therapy. The drug provides symptomatic control with improvements typically observed in a characteristic sequence: activity levels enhance first, followed by reduction in polyuria/polydipsia, polyphagia, and panting, while dermatological changes and muscle weakness may require several months to fully resolve. [1] [4] [5]
The efficacy of this compound extends beyond symptomatic improvement to survival benefits, as demonstrated by recent meta-analyses. A systematic review and meta-analysis published in 2025, which included 295 dogs across five studies, revealed that this compound treatment was associated with an 11% higher survival rate at 36 months compared to mitotane, with a risk difference of -0.11 (95% CI: -0.15 to -0.06). Although the pooled mean difference in survival time across four studies (85.1 days, 95% CI: -255.9 to 85.7) did not reach statistical significance, the consistent direction of effect favoring this compound across multiple studies supports its position as a preferred therapeutic option. This survival advantage, coupled with a more favorable adverse effect profile, has solidified this compound's status as a cornerstone of veterinary endocrine practice. [6]
Although this compound was withdrawn from the human market in the United States in 1994 and subsequently discontinued in other regions, it retains historical importance and provides valuable insights for current steroidogenesis inhibitors. This compound was previously used for Cushing's syndrome, Conn's syndrome (primary hyperaldosteronism), and postmenopausal breast cancer, often in combination with corticosteroid replacement to prevent adrenal insufficiency. In breast cancer treatment, its efficacy was attributed not only to steroidogenesis inhibition but also to newly discovered antiestrogenic properties mediated through allosteric interactions with estrogen receptors. The drug's withdrawal reflected concerns about efficacy consistency and safety profiles rather than a complete lack of therapeutic value, and its mechanisms continue to inform the development of newer endocrine agents. [1] [3] [2]
Table 2: Comparative Efficacy of Medical Therapies for Canine Cushing's Syndrome
| Treatment | Mechanism of Action | Efficacy | Adverse Effect Rate | Survival Benefit |
|---|---|---|---|---|
| This compound | Competitive reversible inhibition of 3β-HSD | Effective for both PDH and ADH; >85% clinical improvement | 13-19% (mostly mild) | 11% higher survival at 36 months vs. mitotane |
| Mitotane | Cytotoxic adrenal destruction | Effective for both PDH and ADH | 25-30% (potentially severe) | Reference treatment |
| Ketoconazole | Imidazole derivative; steroidogenesis inhibition | Limited data in dogs | Not well quantified | Insufficient data |
| Selegiline | Monoamine oxidase inhibitor; pituitary-directed | Only for uncomplicated PDH; controversial efficacy | Low, but efficacy questionable | No demonstrated benefit |
Objective: To characterize the disposition kinetics of this compound and its active metabolite, 17-ketothis compound, following oral administration in canine models.
Experimental Design:
Key Parameters:
This protocol has demonstrated that this compound achieves peak concentrations within 1-2 hours in dogs, with rapid conversion to the more active 17-ketothis compound metabolite. Food administration significantly enhances absorption, informing the clinical recommendation to administer with food. The short elimination half-life of approximately 1.2 hours for both compounds supports twice-daily dosing regimens in most clinical cases. [1] [5]
Objective: To determine the optimal timing for ACTH stimulation tests in this compound-treated dogs and establish standardized monitoring protocols.
Experimental Design:
Results and Interpretation: The study demonstrated significantly lower post-ACTH cortisol concentrations when tests were initiated at 2 hours (5.4 ± 3.7 μg/dL) compared to 4 hours (6.5 ± 4.5 μg/dL), establishing that test timing significantly influences results. This finding underscores the necessity of consistent timing for serial monitoring, with the current recommendation to perform ACTH stimulation tests 4-6 hours after this compound administration as specified in the manufacturer's labeling. Protocol consistency is more critical than the specific timepoint chosen, as maintaining the same interval across evaluations facilitates accurate assessment of treatment efficacy and dose adjustment needs. [7]
Diagram 1: this compound's dual mechanism of action showing primary enzyme inhibition and neurosteroid pathway modulation
Patient Selection Criteria:
Dosing Protocol:
Approximately 25% of dogs may require twice-daily dosing to control clinical signs throughout the day due to this compound's short duration of action. For twice-daily regimens, the total daily dose can be divided unequally based on available capsule sizes to accommodate owner convenience and cost considerations. For instance, a 40 mg total daily dose could be administered as 30 mg in the morning and 10 mg in the evening, providing flexibility while maintaining therapeutic efficacy. [4]
First Recheck Evaluation (10-14 days after initiation or dose change):
Subsequent Monitoring:
Target Therapeutic Parameters:
Adverse Effect Management:
The reversible nature of this compound's enzyme inhibition means that most adverse effects resolve with temporary drug discontinuation, distinguishing it from irreversible adrenal destructive agents and contributing to its superior safety profile. [1] [4]
Table 3: Clinical and Biochemical Monitoring Parameters for this compound Therapy
| Parameter | Baseline | 10-14 Day Recheck | 30 Day Recheck | Stable Patient (q 3 months) |
|---|---|---|---|---|
| Clinical Signs | Document all relevant signs | Assess for improvement | Quantitative assessment | Owner-reported and vet-assessed |
| Body Weight | Record | Measure | Measure | Measure |
| ACTH Stimulation Test | Perform for diagnosis | 4-6 hrs post-pill | 4-6 hrs post-pill | 4-6 hrs post-pill |
| Serum Electrolytes | Full profile | Sodium, potassium | Sodium, potassium | Sodium, potassium |
| Liver Enzymes | ALT, ALP | ALT, ALP | ALT, ALP | ALT, ALP |
| Dose Adjustment | N/A | Not recommended | Based on clinical response and ACTHst | As needed |
Recent investigations have revealed this compound's significant effects on neurosteroid pathways, particularly its ability to increase brain levels of allopregnanolone, a neurosteroid with potent anticonvulsant and antidepressant properties. This discovery has stimulated research into potential applications for neurological disorders and psychiatric conditions that may benefit from neurosteroid modulation. Preclinical studies have identified this compound's potential utility in epilepsy, anxiety, and depression, suggesting that its therapeutic scope may extend well beyond endocrine disorders. The drug's capacity to modulate neuroinflammatory responses and enhance neuronal resilience further supports its potential application in neurodegenerative conditions, opening promising avenues for drug repurposing. [1] [5]
The proposed mechanism for these neurological effects involves this compound's inhibition of 3β-HSD leading to accumulation of pregnenolone, which then serves as substrate for alternative metabolic pathways resulting in increased production of neuroprotective steroids. This mechanism is particularly relevant for treatment-resistant epilepsy and depression, where conventional therapies often prove inadequate. The 2025 comprehensive review identified three preclinical studies exploring this compound's potential in neurological disorders and two investigating psychiatric applications, signaling growing research interest in these novel indications. While still preliminary, these findings position this compound as a promising candidate for therapeutic repurposing with potentially significant implications for both veterinary and human medicine. [1] [5]
Recent meta-analyses have provided robust evidence supporting this compound's position as a first-line therapy for canine Cushing's syndrome. The 2025 systematic review and meta-analysis that included 295 dogs across five studies demonstrated this compound's superiority to mitotane in long-term survival, with an 11% higher survival rate at 36 months. This comprehensive analysis also highlighted the substantial heterogeneity in study designs and outcome measures across the existing literature, underscoring the need for standardized endpoints in future clinical trials. The establishment of this compound's survival benefit represents a significant advancement in evidence-based veterinary endocrinology and provides clinicians with high-quality data to inform therapeutic decisions. [6]
Future research directions include prospective randomized trials directly comparing this compound with mitotane using standardized protocols, investigation of predictive biomarkers for treatment response, and exploration of individualized dosing strategies based on pharmacogenetic profiling. Additionally, the potential combination of this compound with pituitary-directed therapies for ACTH-secreting tumors represents a promising approach worthy of investigation. As the evidence base continues to mature, treatment guidelines will likely evolve to reflect these advancements, further optimizing outcomes for patients with Cushing's syndrome. [1] [6]
This compound's regulatory history reflects its transition from human to veterinary medicine. Initially approved for human use in 1984, it was withdrawn from the U.S. market in 1994 due to concerns about efficacy consistency and safety profiles. However, it maintained availability in some markets (including the UK as Modrenal) before eventual discontinuation from human use. The drug experienced a renaissance with its veterinary approval in the United States in 2008 under the brand name Vetoryl, specifically for treatment of pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs. This approval established this compound as the first drug indicated for both forms of canine Cushing's syndrome, distinguishing it from selegiline which is only approved for uncomplicated pituitary-dependent cases. [1] [2] [4]
Recent regulatory developments include the 2024 adoption of positive opinions by the Committee for Veterinary Medicinal Products (CVMP) of the European Medicines Agency recommending marketing authorization for two new this compound oral suspensions for dogs (Trilocur and Trilorale), expanding formulation options beyond traditional capsules. The drug is available in multiple strengths (5 mg, 10 mg, 30 mg, 60 mg, and 120 mg capsules) to facilitate precise dosing. Following FDA approval of the commercial product, compounding pharmacies in the United States may only prepare this compound from the approved product rather than bulk active ingredient, ensuring quality and consistency. These regulatory frameworks balance accessibility with appropriate quality control for this important veterinary therapeutic. [2]
This compound represents a pivotal therapeutic advancement in the management of Cushing's syndrome, particularly in veterinary medicine where it has become a cornerstone treatment. Its reversible inhibition of adrenal steroidogenesis offers a superior safety profile compared to historical cytotoxic therapies, while maintaining high efficacy for controlling clinical signs and improving long-term survival. The comprehensive understanding of its mechanism of action, pharmacokinetics, and clinical applications provides a robust foundation for its use in practice. Ongoing research continues to reveal novel potential applications, particularly in neurological and psychiatric disorders, suggesting that this compound's therapeutic journey may be far from complete. As evidence evolves and new formulations emerge, this compound's position in the therapeutic armamentarium appears likely to strengthen further, potentially expanding to benefit additional patient populations in the future.
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system [1] [2] [3]. This enzyme is crucial for the synthesis of progesterone from pregnenolone in the corpus luteum and placenta [4] [5]. By inhibiting progesterone production, this compound disrupts the hormonal support essential for maintaining pregnancy, ultimately leading to its termination [3].
The diagram below illustrates this molecular pathway and its role in a potential TOP protocol.
The following protocol is synthesized from a 2005 clinical study that investigated this compound as a pretreatment before misoprostol administration for labor induction abortion between 13 and 19 weeks of gestation [6].
Note: This represents a specific research methodology and is not an approved or standardized clinical guideline.
Following this compound pretreatment, patients were admitted to the hospital for labor induction with misoprostol. The study compared three different dosing schedules [6]:
Table 1: Misoprostol Regimens Following this compound Pretreatment
| Regimen Group | Initial Dose (Vaginally) | Subsequent Doses (Orally) | Induction-Abortion Interval (Hours) |
|---|---|---|---|
| A | 400 µg | 200 µg every 4 hours | 10.3 (Mean) |
| B | 400 µg | 400 µg every 4 hours | 9.2 (Mean) |
| C | 600 µg | 400 µg every 4 hours | 8.1 (Mean) |
For researchers considering this pathway, it is crucial to understand the significant limitations of the existing data:
For drug development professionals, the following workflow outlines key stages in preclinical and clinical investigation, based on the available information.
Given the limitations, any future development would require:
Feline HAC is a rare endocrine disorder characterized by excessive cortisol production. Key distinctions from canine HAC significantly impact diagnosis and treatment strategy [1] [2]:
This compound is a synthetic steroid analogue that competitively and reversibly inhibits the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [3]. This enzyme is pivotal in the adrenal biosynthesis pathway of cortisol and aldosterone.
The diagram below illustrates this compound's primary enzymatic target and its downstream effects on the HPA axis.
Beyond its primary action, emerging evidence suggests this compound has modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis. It may increase the brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and potential mood-regulating properties, opening avenues for research in neurological disorders [3].
Diagnosis is based on a combination of consistent clinical signs, clinicopathological findings, and confirmatory endocrine testing. Key laboratory abnormalities are summarized below.
| Parameter | Typical Finding in Feline HAC | Notes & Comparison to Canine HAC |
|---|---|---|
| Hyperglycemia / Diabetes Mellitus | 80-90% of cases [1] [2] | Much more common than in dogs (~10%) [2]. |
| Alkaline Phosphatase (ALP) | Elevated in only ~7% of cases [2] | Cats lack a steroid-induced ALP isoenzyme; a key difference from dogs (90% of which have high ALP) [1] [2]. |
| Alanine Aminotransferase (ALT) | Elevated in ~30% of cases [1] | Attributed to concurrent diabetes or steroid hepatopathy [1]. |
| Urine Specific Gravity (USG) | Often >1.020 [1] | Unlike dogs, cats with HAC rarely have consistently hyposthenuric urine [1] [2]. |
| Complete Blood Count | Inconsistent "stress leukogram" [2] | Findings may include mature neutrophilia, lymphopenia, eosinopenia [2]. |
The low-dose dexamethasone suppression test (LDDST) is the most reliable diagnostic test. The protocol for cats differs from that for dogs, requiring a 10-fold higher dose of dexamethasone (0.1 mg/kg IV). Plasma cortisol is measured at 0, 4, and 8 hours. A cortisol concentration ≥1.4 µg/dL (14 ng/mL) at both 4 and 8 hours is consistent with HAC [1] [2]. The ACTH stimulation test is not recommended for initial diagnosis due to a high rate of false negatives (approx. 65-70%) but is the test of choice for monitoring therapy [1] [2].
This compound is the medical treatment of choice for feline HAC, supported by retrospective studies [1]. The following workflow outlines the treatment and monitoring process.
Treatment should be individualized based on patient response and tolerance. The table below outlines the key parameters for dose adjustment.
| Clinical & Biochemical Picture | Post-ACTH Cortisol (4-6h post-pill) | Recommended Action |
|---|---|---|
| Poor clinical control; no adverse effects. | > 150 nmol/L (> 5.4 µg/dL) | Increase this compound dose by ~25-50% [4]. |
| Good clinical control. | ~40-150 nmol/L (~1.5-5.4 µg/dL) | Maintain current dose; continue routine monitoring. |
| Adverse effects (lethargy, anorexia, vomiting); good clinical control. | < 40 nmol/L (< 1.5 µg/dL) | Withhold this compound until signs resolve, then restart at a reduced dose (25-50% lower) [5] [4]. |
| Signs of hypoadrenocorticism (Addisonian crisis): weakness, collapse, vomiting, diarrhea. | Severely suppressed. | Stop this compound immediately; seek emergency veterinary care for parenteral glucocorticoids and fluid therapy [5]. |
The prognosis for feline HAC is generally more guarded than for dogs, largely due to the high frequency of concurrent diabetes and challenges in achieving optimal cortisol control [5].
This compound provides a viable medical option for managing feline HAC. Successful treatment requires an understanding of the disease's unique features in cats, a disciplined diagnostic approach using feline-specific protocols, and careful, long-term monitoring to balance efficacy with safety. Future studies to elucidate the pharmacokinetics of this compound in cats will help refine dosing strategies and improve outcomes.
This compound is a competitive, reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) in the adrenal cortex. This enzyme is crucial for the production of cortisol, aldosterone, and sex hormones [1] [2]. The primary goals of therapy are to resolve clinical signs and avoid oversuppression of the adrenal axis, which can lead to iatrogenic hypoadrenocorticism [2].
Consequently, laboratory monitoring is essential and focuses on the following key areas:
| Monitoring Parameter | Rationale & Clinical Significance | Typical Monitoring Schedule |
|---|---|---|
| Electrolytes (Sodium & Potassium) | This compound can inhibit aldosterone synthesis, potentially causing hyponatremia and hyperkalemia. These imbalances are critical to detect as they can indicate adrenal oversuppression [3] [2]. | First recheck at 10-14 days, then at 1 month, and every 3-6 months once stable [2]. |
| Adrenal Hormones (Cortisol) | Directly assesses the drug's efficacy in suppressing cortisol production. Monitoring ensures cortisol is within a therapeutic range without being dangerously low [2]. | Same as for electrolytes, using ACTH stimulation tests or pre-pill cortisol measurements [2]. |
| Liver Enzymes (ALT, ALP) | To monitor for idiopathic, rare hepatotoxicity and pre-existing conditions; marked elevations may require therapy cessation [3]. | Included in serum biochemistry panels at each recheck [2]. |
Haptoglobin is a liver-derived protein that binds free hemoglobin released from destroyed red blood cells (RBCs). Its primary clinical utility is in defining conditions of hemolysis [4] [5].
For researchers and clinicians, here are detailed methodologies for the key monitoring tests.
This is the traditional method for assessing the extent of adrenal suppression [2].
This is a core component of safety monitoring.
The following diagram illustrates the decision-making process for monitoring a patient on this compound therapy, integrating the parameters and protocols described above.
The table below summarizes the current hypotheses and key supporting evidence.
| Hypothesis | Proposed Mechanism | Key Supporting Evidence |
|---|---|---|
| ACTH-Mediated Hemorrhage [1] | Trilostane inhibition of cortisol synthesis -> loss of negative feedback -> excessive ACTH secretion -> over-stimulation and vascular congestion of adrenal cortex -> hemorrhage and necrosis [1]. | Experimental studies in rats show ACTH, but not this compound, directly causes adrenal hemorrhage and apoptosis [1]. Lower this compound dosing correlates with reduced clinical incidence [1]. |
| Idiosyncratic Reaction [2] [3] | An unpredictable, idiosyncratic drug reaction rather than a direct, dose-dependent toxic effect. | Case report describes necrosis as an unreported complication, suggesting it is a rare event [2]. Described as a "rare and idiosyncratic occurrence" [3]. |
Key experimental findings and methods from the literature provide insights into the pathogenesis.
The following diagram synthesizes these findings into a proposed pathogenic pathway:
For researchers designing studies involving this compound, understanding and mitigating this risk is crucial.
How can the risk of adrenal necrosis be minimized in preclinical studies? Using the lowest effective dose of this compound is the primary strategy, as this is associated with a lower risk of pathological ACTH elevation and clinical incidence of necrosis [1]. Furthermore, close monitoring of adrenal function and morphology in animal models is essential.
What should be monitored in a study to detect this adverse effect? A combination of clinical, hormonal, and histological monitoring is recommended:
Is adrenal necrosis a direct cytotoxic effect of this compound? Current evidence suggests it is not a direct cytotoxic effect. This compound is a reversible inhibitor and does not typically damage adrenal tissue [4] [3]. The necrosis is likely an indirect consequence of the physiological disruption of the HPA axis or an idiosyncratic reaction [2] [1].
The diagram below illustrates the biochemical pathway of adrenal steroid synthesis and the key site where trilostane acts, leading to the potential risk of hypoadrenocorticism.
This occurs because this compound competitively and reversibly inhibits the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [1] [2] [3]. This enzyme is crucial for the synthesis of cortisol and, to a lesser extent, aldosterone [1]. In some cases, this inhibition can be profound, leading to adrenal necrosis and permanent damage, necessitating lifelong hormone replacement [2].
Q1: What are the key clinical signs of iatrogenic hypoadrenocorticism in subjects? The most common clinical signs are a direct result of glucocorticoid and mineralocorticoid deficiency. The table below summarizes the frequency of these signs from a clinical case series [2].
| Clinical Sign | Frequency (in a study of 8 dogs) |
|---|---|
| Lethargy | 8/8 (100%) |
| Anorexia | 8/8 (100%) |
| Vomiting | 5/8 (63%) |
| Tremors | 3/8 (38%) |
| Diarrhea | 1/8 (13%) |
| Hypovolemic Shock | 2/8 (25%) |
Q2: How is this compound-induced hypoadrenocorticism definitively diagnosed? A definitive diagnosis is established with the ACTH stimulation test [4] [2]. Subjects with hypoadrenocorticism will show a diminished cortisol reserve. A post-ACTH cortisol concentration of ≤ 2 µg/dL is considered diagnostic for hypocortisolemia [4] [2]. Electrolyte analysis often reveals a sodium-to-potassium ratio of < 28:1, indicating concurrent mineralocorticoid deficiency [2].
Q3: What is the appropriate management for a subject in a hypoadrenocorticism crisis? Immediate intervention is required [2]:
Q4: How should this compound therapy be monitored to prevent iatrogenic hypoadrenocorticism? Routine monitoring is essential and should combine multiple approaches [5]:
Q5: Is hypoadrenocorticism always permanent after this compound overdose? No. Adrenal function can recover over time. In one study, 76.3% of dogs with this compound-induced hypocortisolemia demonstrated adrenal recovery within 6 months. However, a subset of subjects may suffer permanent damage and require lifelong hormone replacement therapy [2].
For research and development purposes, the following table consolidates key biochemical data used in diagnosing and monitoring this condition.
| Parameter | Normal / Target Range | Hypoadrenocorticism / Over-Suppression Range |
|---|---|---|
| Post-ACTH Cortisol | Varies with therapy goals (e.g., 1.5-5.5 µg/dL) [5] | ≤ 2 µg/dL [4] [2] |
| Sodium:Potassium Ratio | > 27:1 | < 27:1 (Often < 28:1 in crisis) [2] |
| Baseline Cortisol | > 2 µg/dL (often used to rule out Addison's) [4] | ≤ 2 µg/dL [4] |
This compound is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2]. This enzyme is crucial for the synthesis of all major adrenal steroids [3] [1]. The table below outlines the key enzymatic block and its consequences for electrolyte balance.
| Target Enzyme | 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2] |
|---|---|
| Primary Inhibition | Conversion of pregnenolone to progesterone [1] |
| Affected Steroid Pathways | Glucocorticoid, Mineralocorticoid, and Sex Hormone synthesis [1] |
| Direct Consequence | Reduced production of cortisol and aldosterone [3] [1] |
| Link to Hyperkalemia | Aldosterone deficiency impairs renal potassium excretion, leading to potassium retention in the blood [4] [5]. |
This relationship between this compound's mechanism and the risk of hyperkalemia can be visualized in the following pathway:
For researchers designing preclinical studies or clinical trials, monitoring the following risk factors and parameters is essential.
Key Risk Factors for Hyperkalemia:
Essential Monitoring Protocols:
The following table provides a structured approach to managing hyperkalemia in a research or clinical setting, based on severity. Note that specific treatment protocols may vary.
| Severity Level | Clinical Signs / Potassium Level | Recommended Action Plan |
|---|
| Mild / Asymptomatic | K⁺ ~5.5 mmol/L, no ECG changes | 1. Review protocol: Identify & discontinue interacting drugs (e.g., potassium supplements) [6]. 2. Monitor closely: Repeat serum K⁺ measurement. | | Moderate / Severe | K⁺ >6.0-6.5 mmol/L, or presence of ECG changes [4] | 1. Cardiac membrane stabilization: Administer intravenous calcium gluconate [4]. 2. Shift K⁺ intracellularly: Use IV insulin with glucose or nebulized beta-2 agonists [4] [8]. 3. Enhance K⁺ excretion: Consider sodium polystyrene sulfonate (e.g., Kayexalate) [8]. | | Addisonian Crisis | Severe weakness, vomiting, collapse [6] | 1. Immediate glucocorticoid administration (e.g., hydrocortisone) [6]. 2. Initiate emergency veterinary care. |
What is the evidence that this compound directly causes hyperkalemia? While this compound's primary effect is on cortisol, it also inhibits aldosterone synthesis [3] [1]. Aldosterone is the principal hormone regulating renal potassium excretion; its deficiency is a well-established cause of hyperkalemia [4] [5]. Clinical case reports in dogs have documented hypokalemia resolving after this compound discontinuation, supporting this causal link [9] [10].
Are certain dog breeds or sizes more susceptible to this compound's adverse effects? Some studies suggest that larger dogs (>15-25 kg) may require a lower mg/kg body weight dose of this compound to control clinical signs, implying a potential for increased sensitivity [1]. However, susceptibility to specific adverse effects like hyperkalemia is more strongly linked to individual patient factors (e.g., renal function, concomitant medications) than to breed or size alone.
How should compounded this compound formulations be considered in experimental design? Compounded this compound capsules have been shown to have significant variability in strength and dissolution compared to the licensed product (Vetoryl) [1]. This inconsistency can introduce confounding variables in research, affecting both efficacy and the observed rate of adverse effects like hyperkalemia.
Understanding trilostane's mechanism is crucial for troubleshooting poor response.
The diagram below illustrates how this compound targets this critical enzymatic step.
A poor clinical response, characterized by the persistence of symptoms like polyuria, polydipsia, or polyphagia, requires a systematic investigation. The following table outlines the primary causes and corresponding investigative actions.
| Potential Cause | Investigation & Action |
|---|---|
| Insufficient Dosage | Most common cause. Review initial dosing (see below) and consider increasing the dose by 10-25% or switching to twice-daily administration [3] [4]. |
| Suboptimal Drug Absorption/Bioavailability | Ensure consistent administration with food to enhance absorption [3] [4]. If using compounded this compound, note studies show significant variability in drug content (39-152% of label claim); use FDA-approved Vetoryl for consistent results [1] [4]. |
| Inadequate Dosing Frequency | Due to this compound's short half-life (effect often <12h), once-daily dosing may not provide full 24-hour control. For persistent symptoms, split the daily dose every 12 hours is often more effective [3] [1] [5]. |
| Individual Biological Variation | Larger dogs (>15-25 kg) may require a lower mg/kg dose than smaller dogs. The effective dose can vary widely (0.42 to 50 mg/kg/day), requiring individualized titration [3] [1]. |
Dose adjustment is guided by clinical signs and cortisol monitoring. Below are established protocols and target ranges.
Recent studies support starting with lower, twice-daily doses for more consistent control [3] [4].
| Dosing Strategy | Initial Dose | Frequency | Notes |
|---|---|---|---|
| Manufacturer (Dechra) | 2.2 - 6.7 mg/kg [3] [1] [4] | Once daily (q24h) | Official FDA label recommendation. |
| Low-Dose, High-Frequency (Preferred) | 1.0 - 2.0 mg/kg (often starting near 1 mg/kg) [3] [4] | Twice daily (q12h) | Provides more consistent cortisol suppression and clinical response [3] [5]. |
The choice of monitoring test depends on the patient's clinical status. The following workflow can guide this decision.
The table below provides interpretation and action guidelines for test results.
| Test Type | Result | Clinical Signs Persist? | Recommended Action |
|---|---|---|---|
| Pre-pill Cortisol [3] | < 1.5 µg/dL | No | Consider lowering dose. |
| < 1.5 µg/dL | Yes | Consider increasing to BID dosing or increasing total dose (perform ACTH stim test first). | |
| 1.5 - 6 µg/dL | No | Maintain current dose. | |
| 1.5 - 6 µg/dL | Yes | Increase this compound dose or frequency. | |
| > 6 µg/dL | No | Maintain current dose. | |
| > 6 µg/dL | Yes | Increase this compound dose. | |
| ACTH Stimulation [4] [6] | < 1.45 - 2.0 µg/dL | (Any) | Stop treatment. Restart at a lower dose (25-50% reduction) once axis recovers. |
| 1.45 - 5.4 µg/dL | No | Continue current dose. | |
| 1.45 - 5.4 µg/dL | Yes | Consider increasing dose. | |
| > 5.4 - 9.1 µg/dL | No | Continue current dose. | |
| > 5.4 - 9.1 µg/dL | Yes | Increase dose. | |
| General Protocol | Dose Increase | - | Increase by 5-10 mg or 10-25%, depending on patient size and cortisol level [3]. |
For drug development professionals, these emerging areas may provide valuable insights.
Trilostane is a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) [1] [2] [3]. By inhibiting this enzyme, it blocks the synthesis of cortisol, aldosterone, and other adrenal steroids [4] [3], which is the basis for its use in treating conditions like Cushing's syndrome.
The occurrence of GI adverse effects is a recognized phenomenon in both human and veterinary clinical use. The table below summarizes the key GI effects and their proposed links to this compound's mechanism of action [5] [6].
| GI Adverse Effect | Proposed Link to this compound's Pharmacology |
|---|---|
| Diarrhea | Most commonly reported effect; can range from mild to hemorrhagic [5] [6]. |
| Vomiting | Frequently observed; can be accompanied by nausea and anorexia [5] [6]. |
| Anorexia / Reduced Appetite | A common sign of drug intolerance or emerging hypocortisolemia [5] [6]. |
| Gastritis | Reported in human medicine; potentially linked to direct local irritation [7]. |
The exact pathway from enzyme inhibition to GI distress is not fully elucidated, but several key mechanistic relationships exist. The following diagram illustrates the primary hypotheses:
Diagram Title: Proposed Pathways for this compound-Induced GI Effects
The primary hypotheses derived from the literature are:
For researchers designing studies or troubleshooting, the following data from post-market surveillance and clinical experience is critical.
Table 1: Incidence of Common Adverse Reactions from a US Field Study (n=107 dogs) [6]
| Adverse Reaction | Number of Dogs Affected | Incidence |
|---|---|---|
| Diarrhea | 31 | ~29% |
| Vomiting | 28 | ~26% |
| Lethargy/Dullness | 30 | ~28% |
| Inappetence/Anorexia | 27 | ~25% |
Key Monitoring Protocols from Clinical Use:
For professionals managing this compound use in a clinical or research setting, consider these protocols:
Table 2: Risk Factors and Mitigation Strategies for GI Adverse Effects
| Risk Factor | Recommended Mitigation Strategy |
|---|---|
| Overdosing / Rapid Dose Escalation | Start with a low dose (e.g., 1-3 mg/kg in dogs) [6]. Increase dose gradually only based on ACTH stimulation test results and clinical signs [9]. |
| Concurrent Drug Administration | Use with caution alongside ACE inhibitors (e.g., enalapril) due to additive aldosterone-lowering effects. Avoid concurrent use with potassium-sparing diuretics (e.g., spironolactone) and ketoconazole [5] [6]. |
| Pre-existing Conditions | Contraindicated in patients with primary hepatic disease or renal insufficiency, as these may affect drug metabolism and excretion [6]. |
| Administration Protocol | Always administer the drug with food. This improves absorption and may reduce the incidence of nausea and vomiting [5] [8]. |
The table below summarizes the core interaction between trilostane and potassium-sparing diuretics.
| Interacting Drug Class | Interaction Risk | Primary Mechanism | Clinical/Safety Concern |
|---|---|---|---|
| Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride, Triamterene, Eplerenone) | Increased Risk of Hyperkalemia [1] [2] [3] | Combined reduction of aldosterone (this compound) and direct blockade of renal potassium excretion (diuretics) [4] [1] [3] | Potentially fatal arrhythmias, cardiac conduction abnormalities |
For researchers, understanding the pharmacological basis of this interaction is crucial for designing safe studies.
The following diagram illustrates the synergistic interaction in the renal collecting duct, leading to hyperkalemia.
Key Pathways and Drug Effects:
When studying this compound, especially in combination with other agents, rigorous safety monitoring is mandatory. The following protocol is recommended based on standard clinical practice and pharmacological principles [7]:
The table below summarizes the core pharmacological profile of trilostane based on the gathered literature.
| Aspect | Description |
|---|---|
| Primary Mechanism | Competitive & reversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5−4 isomerase (3β-HSD) [1] [2] [3]. |
| Primary Effect | Blocks the synthesis of cortisol, aldosterone, and other steroids from pregnenolone [4] [1]. |
| Additional Mechanisms | May promote the intracellular conversion of cortisol to inactive cortisone; may reduce tissue response to glucocorticoids by decreasing glucocorticoid receptor (GR) gene expression and increasing 11β-HSD2 activity [1] [2]. |
| Absorption | Efficiently absorbed after oral administration; peak plasma concentrations in 1-2 hours (dogs) and 2-6 hours (humans) [1]. |
| Metabolism & Excretion | Rapidly metabolized in the liver to active metabolite 17-ketothis compound. Eliminated via renal and biliary pathways within 24-48 hours [1]. |
This mechanism can be visualized as a signaling pathway as follows:
Diagram 1: this compound inhibits the 3β-HSD enzyme, blocking the synthesis of key steroids.
The following table consolidates comparative efficacy data from a 2025 meta-analysis, which is the most relevant quantitative data found.
| Treatment | Pooled Mean Survival Difference (vs. Mitotane) | Survival Rate at 36 Months | Notes |
|---|---|---|---|
| This compound | +85.1 days (not statistically significant, p=0.21) [5] | 11% higher (Risk difference: -0.11; 95% CI: -0.15 to -0.06, p=0.005) [5] | Considered first-line by most veterinarians; better long-term survival rate [5] [2]. |
| Mitotane (Lysodren) | Baseline | Baseline | Traditional therapy; cytotoxic; higher risk of permanent adrenal damage [4] [6]. |
| Other Agents (Ketoconazole, Selegiline, etc.) | No treatment effect demonstrated [5] | Insufficient data | Used in specific circumstances but with less reliable results [4] [6]. |
The clinical use of this compound highlights several areas that may be critical for researchers, particularly in drug repurposing or improving formulations.
The search results could not provide specific information on several points that are crucial for a technical support center:
To build a comprehensive technical guide, you may need to consult more specialized sources:
Q: What is trilostane transient oversuppression and how is it identified? Transient oversuppression describes a temporary, excessive inhibition of cortisol production in dogs being treated for hyperadrenocorticism (HAC). It is not a permanent destruction of adrenal tissue but a reversible over-suppression of the adrenal axis [1]. It is identified through a combination of clinical signs and confirmatory diagnostic testing.
Table 1: Post-ACTH Stimulation Cortisol Thresholds for Oversuppression
| Context | Post-ACTH Cortisol Level | Recommended Action |
|---|---|---|
| First Recheck (10-14 days) | < 2.0 µg/dL | Stop therapy; restart at lower dose once axis recovers [1]. |
| Subsequent Rechecks (on therapy ≥4 weeks) | < 1.6 µg/dL | Stop therapy, decrease dose by 25-50%, or test adrenal axis recovery later in dosing interval [1]. |
| FDA Label Reference | < 1.45 µg/dL | Stop treatment; restart at a decreased dose [1]. |
Q: What is the step-by-step management protocol? The management depends on the severity of the clinical signs.
For patients with clinical signs (e.g., vomiting, lethargy) and low cortisol:
For patients with NO clinical signs but low cortisol on routine testing:
The following workflow visualizes the decision-making process for managing a suspected case.
Q: What are the key monitoring protocols to prevent oversuppression? Consistent and timely monitoring is the primary strategy for prevention [1] [4].
| Potential Cause of Failure | Underlying Mechanism & Evidence | Proposed Solutions & Methodologies |
|---|---|---|
| Inadequate Dosing Regimen [1] [2] | Short duration of cortisol suppression (<12 hrs). Studies show BID dosing controls clinical signs more effectively in some dogs. [1] | Switch from SID to BID dosing. Perform ACTH stimulation tests 2-3 hours post-pill for BID regimen. [3] [4] [2] |
| Suboptimal Drug Absorption [4] [2] [5] | Low water solubility and erratic absorption. Concurrent feeding increases absorption; peak plasma concentrations vary (1.5-3.8 hrs post-pill). [4] [1] | Standardize administration with a consistent type/amount of food. Use licensed Vetoryl over compounded products due to formulation variability (39-152% of label claim). [1] [2] |
| Incorrect Diagnosis [6] | Adrenal tumor (ATH) misdiagnosed as PDH. ATHs may require different treatment strategies (surgery/higher mitotane doses). [3] [6] | Re-evaluate diagnosis: measure endogenous ACTH (low in ATH) and perform abdominal ultrasound to identify adrenal tumors. [6] |
| Persistent Hormonal Abnormalities [1] | This compound controls cortisol but may not resolve comorbidities (hypertension, proteinuria, hypercoagulability) affecting long-term outcome. [1] | Implement multimodal treatment: monitor and manage persistent abnormalities (e.g., blood pressure, urine protein) alongside this compound therapy. [1] |
| Ineffective Drug Monitoring [3] [2] | ACTH stimulation test timing impacts results. Post-ACTH cortisol is significantly higher when test starts 4 hrs vs. 2 hrs after this compound. [2] | Standardize ACTH test timing relative to dosing (2-4 hrs post-pill). Use consistent timing for all follow-up tests. Target post-ACTH cortisol 1.5-5.4 µg/dL. [3] [4] [2] |
Understanding this compound's multifaceted mechanism and investigating treatment failures requires a structured experimental approach.
This diagram illustrates this compound's primary and secondary effects. The main mechanism is competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD), blocking conversion of pregnenolone to progesterone [4]. This inhibits production of cortisol, aldosterone, and androstenedione [1]. Evidence suggests additional effects on distal enzymes (11β-hydroxylase) and peripheral metabolism, altering conversion of active cortisol to inactive cortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) [2].
The table below summarizes the core differences between trilostane and Selegiline based on available clinical data.
| Feature | This compound | Selegiline (L-deprenyl) |
|---|---|---|
| Mechanism of Action | Competitive, reversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD); directly inhibits adrenal cortisol synthesis [1] [2] [3]. | Selective monoamine oxidase B (MAO-B) inhibitor; increases dopaminergic tone to reduce pituitary ACTH secretion [4] [3]. |
| Therapeutic Target | Adrenal Glands (peripheral) [4] | Pituitary Gland (central) [4] [3] |
| Primary Efficacy | High efficacy in controlling clinical signs and normalizing post-ACTH cortisol [1] [5]. | Limited efficacy; reported effective in ≤20% of uncomplicated PDH cases [3]. |
| Survival Impact | Significant survival benefit over untreated dogs; may offer long-term benefit over mitotane [6] [5]. | Survival data not established. |
| Key Considerations | Requires diligent monitoring via ACTH stimulation tests; risk of hypocortisolism and electrolyte imbalances [1] [3]. | Not recommended for dogs with concurrent illnesses (e.g., diabetes, renal disease) [3]. |
A 2022 pilot randomized clinical trial investigated the efficacy of combining selegiline with this compound, hypothesizing a synergistic effect [4].
The two drugs function on entirely different components of the HPA axis, as illustrated below.
Selegiline (Central Action):
This compound (Peripheral Action):
For researchers designing clinical trials, here are summaries of key therapeutic and monitoring protocols.
The table below summarizes key survival data from clinical studies, highlighting the prognostic differences between PDH and ADH.
| Study / Reference | Disease Type | Treatment | Median Survival Time (Days) | Key Findings / Context |
|---|---|---|---|---|
| Cornell University (General Prognosis) [1] | PDH | Trilostane or Mitotane | ~730 to 912 | Average survival time of 2-2.5 years with medical therapy. |
| Cornell University (General Prognosis) [1] | ADH | This compound or Mitotane | ~365 | Average survival time of about 1 year with medical therapy. |
| Helm et al. (2011) [2] [3] | ADH (No Metastasis) | This compound | 353 | Survival was significantly poorer with metastatic disease. |
| Helm et al. (2011) [2] [3] | ADH (No Metastasis) | Mitotane | 102 | No statistically significant difference vs. This compound in this study. |
| Nagata et al. (2016) [4] | PDH | This compound | >443 (MST not reached) | Significantly longer survival vs. untreated dogs (506 days). |
| Systematic Review (2025) [5] [6] | Mixed (PDH & ADH) | This compound vs. Mitotane | --- | Pooled survival rates favored this compound long-term (11% higher survival at 36 months). |
Understanding the experimental design of cited studies is crucial for interpreting the data.
Study Design and Population: The key comparative study for ADH by Helm et al. (2011) was a retrospective analysis of clinical records from 37 dogs at four referral centers over 12 years [2] [3]. The 2016 PDH study by Nagata et al. was a retrospective cohort study at a primary-care hospital in Japan, comparing 17 this compound-treated dogs with 26 untreated dogs [4]. The 2025 systematic review and meta-analysis followed PRISMA guidelines, pooling data from five studies (n=295 dogs) to compare multiple pharmacological agents [5] [6].
Diagnostic Criteria: Diagnosis of hyperadrenocorticism was typically based on a combination of clinical signs and functional tests. Commonly used tests include:
Treatment and Monitoring Protocol (this compound): In the cited studies, the initial this compound dose was 1-3 mg/kg PO once or twice daily [4] [7]. Monitoring involved ACTH stimulation tests conducted 4-6 hours after this compound administration. The therapeutic goal was typically a post-ACTH cortisol concentration between 1.5 and 5.4 or 9.1 μg/dL, alongside improvement in clinical signs [4] [7]. Dogs were re-evaluated within the first two weeks and every 3-6 months thereafter [7].
The following diagram illustrates the drug's core mechanism and a generalized workflow for therapy monitoring, which underpins the clinical outcomes.
ADH Has a Poorer Prognosis Than PDH: This is primarily because approximately 50% of adrenal tumors are malignant carcinomas, with a reported metastatic rate of 14-50% [1]. The presence of metastatic disease is a major negative prognostic factor, significantly decreasing survival time regardless of the medical treatment chosen [2] [3].
This compound Shows Long-Term Benefit Over Mitotane: While some individual studies found no significant difference in median survival, a recent high-level meta-analysis indicates that this compound may offer a long-term survival advantage, with an 11% higher survival rate at the 36-month mark [5] [6].
Treatment is Superior to No Treatment in PDH: Evidence confirms that treating PDH with this compound provides a significant survival benefit compared with leaving the condition untreated [4].
The following table consolidates findings from multiple studies on the treatment of canine Cushing's syndrome [1] [2] [3].
| Aspect | This compound | Mitotane |
|---|---|---|
| Overall Survival | Favorable; one study showed median survival not reached at end of study [1]. 2025 meta-analysis suggests potential long-term survival benefit [2]. | Median survival times of 2.2 years and 708 days reported [1] [3]. |
| Survival at 36 Months | 11% higher survival rate based on a 2025 meta-analysis (Risk difference: -0.11; 95% CI: -0.15 to -0.06) [2]. | Lower survival rate at 36 months compared to this compound [2]. |
| Pooled Mean Survival Difference | 85.1 days longer (95% CI: -255.9 to 85.7); not statistically significant (p=0.21) but trend favors this compound [2]. | -- |
| Mechanism of Action | Reversible, competitive inhibitor of 3β-hydroxysteroid dehydrogenase, blocking adrenal steroid synthesis [1] [4]. | Adrenocorticolytic agent; causes necrosis of the adrenal cortex (zona fasciculata and reticularis) [3]. |
| Control of Clinical Signs | >75% of cases show partial to complete control after several months of treatment [1]. | Effective at controlling clinical signs; full reversal of signs can take 4-6 months [3]. |
| Common Adverse Effects | Generally mild: diarrhea, vomiting, lethargy (0-40% of cases) [1] [3]. | Higher risk of serious effects: hypoadrenocorticism, gastric irritation [3]. |
| Risk of Hypoadrenocorticism | Possible, often reversible; rare reports of permanent adrenal necrosis [1] [3]. | Dose-dependent risk; permanent cortisol deficiency can occur [3]. |
Clinical studies on this compound follow structured protocols for treatment and monitoring, as detailed below [1] [5] [6].
| Protocol Aspect | Common Parameters in Clinical Studies |
|---|---|
| Diagnosis Confirmation | Based on compatible clinical signs plus at least one confirmatory test (e.g., Low-Dose Dexamethasone Suppression Test - LDDST, ACTH stimulation test, urine cortisol:creatinine ratio - UCCR) [1] [7]. |
| Initial Dosing | Once Daily (q24h): 2.2 - 6.7 mg/kg (FDA label). Twice Daily (q12h): 0.8 - 3 mg/kg (common clinical practice, especially for better control) [1] [5]. |
| Key Monitoring Tests | ACTH Stimulation Test: Traditional method, performed 4-6 hours post-pill. Pre-Pill Cortisol: Emerging alternative, measured at the end of the dosing interval [5] [6]. |
| Monitoring Schedule | First recheck at 10-14 days, then at 30 days, 90 days, and every 3-6 months once stable [1] [5]. |
| Efficacy Endpoints | Primary: Resolution of owner-observed clinical signs (PU/PD, polyphagia, etc.). Secondary: Post-ACTH cortisol of 1.5-5.4 µg/dL (or pre-pill cortisol of 40-138 nmol/L) [5] [6]. |
| Study Designs | Prospective clinical trials, retrospective studies, and randomized clinical trials (some comparing this compound vs. mitotane or combination therapies) [1] [2] [7]. |
The following diagram illustrates a typical workflow for a clinical study evaluating this compound efficacy, integrating diagnostic, treatment, and monitoring phases.
Immunoassay interference can occur through several mechanisms, which are crucial to understand when investigating a drug's potential for cross-reactivity.
| Mechanism | Description | Likelihood with Trilostane |
|---|---|---|
| Structural Cross-reactivity [1] [2] [3] | Substances with structural similarity to the assay's target analyte compete for antibody binding sites. | Uncertain. Structurally similar steroids are a common cause, but specific data for this compound is lacking. |
| Metabolite Interference [3] | Drug metabolites, which may share structural features with the parent drug or endogenous analytes, cause cross-reactivity. | Theoretically Plausible. This compound is metabolized to 17-ketothis compound, which could be a source of interference [4]. |
| Altered Endogenous Profiles [5] [4] | The drug's action changes the body's natural production of hormones, indirectly affecting assay results. | Highly Likely. This compound inhibits steroid synthesis, lowering cortisol [5] [4]. It may also increase precursor steroids, which could cross-react in other assays [5]. |
The methodology for determining cross-reactivity is standardized. The following protocol, adapted from a study on steroid hormone immunoassays, can be applied to test this compound and its metabolites [1].
% Cross-reactivity = (Measured concentration of target analyte / Concentration of test compound added) × 100The metabolic pathway of this compound suggests potential sources for assay interference, as illustrated below. The primary metabolite, 17-ketothis compound, is a key candidate for cross-reactivity testing.
Given the lack of specific data, here are practical steps for researchers and scientists:
Irritant;Health Hazard